2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H36O6 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m0/s1 |
InChI Key |
OGOMAWHSXRDAKZ-GYLADCCPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and pharmaceutical development.
Core Properties
This compound is a synthetic derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. This extensive protection renders the molecule stable under various reaction conditions while leaving the anomeric (C1) hydroxyl group free for chemical modification. This feature makes it an invaluable building block in the synthesis of complex oligosaccharides and glycoconjugates.[1][2][3]
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₃₄H₃₆O₆ | [1][4][5][6] |
| Molecular Weight | 540.65 g/mol | [1][4][5][7] |
| Appearance | White to off-white powder or crystalline solid | [1][6][8] |
| Melting Point | 145 - 156 °C | [1][4][5][7][8] |
| Optical Rotation | [α]²⁰/D = +15.5 to +22.0° (c=1, CHCl₃) | [1][6] |
| [α]²⁰/D = +47.0 to +51.0° (c=2, Dioxane) | [3][5] | |
| CAS Number | 4132-28-9, 6564-72-3 | [1][4][6][8][9] |
| Purity | ≥97% (HPLC), ≥98% (TLC) | [1][5] |
Solubility and Stability
-
Solubility : The compound is soluble in chloroform (CHCl₃), toluene, and slightly soluble in dioxane.[6][7][8][10] It is insoluble in water.[6][8]
-
Storage : For long-term stability, it should be stored at low temperatures, typically ranging from 0 to 8 °C or, more commonly, at -20 °C.[1][4][5][8][10] It is incompatible with strong oxidizing agents.[10]
Key Applications in Research and Development
This protected glucose derivative is a versatile intermediate with wide-ranging applications.[1]
-
Pharmaceutical Intermediate : It is a crucial intermediate in the synthesis of various pharmaceuticals.[8][9][10][11] Notably, it is used in the preparation of SGLT2 inhibitors like Dapagliflozin and α-glucosidase inhibitors such as Voglibose.[8][9]
-
Glycoside Synthesis : As a selectively protected building block, it is extensively used in glycosylation reactions to produce complex carbohydrate structures and various glycosides.[1][12] The free anomeric hydroxyl can be activated to form a glycosyl donor, which is then coupled with a glycosyl acceptor.
-
Bioactive Molecule Synthesis : It serves as a precursor for synthesizing numerous bioactive substances, including compounds with potential anti-tumor, antimalarial, antifungal, and antioxidant activities.[6]
-
Enzyme Activity Research : The compound is utilized in studies investigating enzyme mechanisms and identifying potential inhibitors for enzymes like glycosidases.[1][6]
The following diagram illustrates the central role of this compound in various synthetic pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 5. 2,3,4,6-四-O-苄基-D-吡喃葡萄糖 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound|6564-72-3/4132-28-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 7. parchem.com [parchem.com]
- 8. This compound CAS 6564-72-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 10. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]
- 11. This compound | 4132-28-9 [chemicalbook.com]
- 12. goldbio.com [goldbio.com]
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS: 4132-28-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal intermediate in carbohydrate chemistry, widely utilized as a versatile building block in the synthesis of a diverse range of biologically active molecules and complex carbohydrates. Its strategic importance lies in the temporary protection of the hydroxyl groups of D-glucose, allowing for selective modifications at the anomeric position. This protected glucose derivative is a key precursor in the synthesis of numerous pharmaceutical compounds, most notably SGLT2 inhibitors for the treatment of diabetes, such as Dapagliflozin, and other therapeutic agents like Voglibose. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 4132-28-9 | [1][2] |
| Molecular Formula | C₃₄H₃₆O₆ | [1][2] |
| Molecular Weight | 540.65 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Melting Point | 146-156 °C | [2][3] |
| Optical Rotation | [α]20/D +49±2° (c = 2% in dioxane) | [2] |
| Solubility | Soluble in chloroform, dichloromethane, DMF, DMSO, ethyl acetate, and methanol. Insoluble in water. | [4] |
| Storage | Store at -20°C in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents. | [2] |
Synthesis of this compound
A widely employed and efficient method for the synthesis of this compound involves a two-step process starting from the readily available and cost-effective methyl-α-D-glucopyranoside. The first step is the perbenzylation of the hydroxyl groups, followed by the selective hydrolysis of the anomeric methoxy group.
Experimental Workflow: Synthesis from Methyl-α-D-glucopyranoside
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis from Methyl-α-D-glucopyranoside
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside [5][6]
-
Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add methyl-α-D-glucopyranoside (9.7 g, 50.0 mmol), toluene (60 mL), and a 55% dispersion of sodium hydride in paraffin oil (9.16 g, 209.9 mmol).
-
Benzylation: Add benzyl chloride (26.56 g, 210.0 mmol) to the suspension. Heat the reaction mixture to 90-95°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Maintain the temperature until the starting material is completely consumed.
-
Work-up: After the reaction is complete, cool the mixture to approximately 60°C. Cautiously quench the excess sodium hydride by the slow, dropwise addition of water until gas evolution ceases.
-
Extraction and Purification: Separate the organic layer and wash it with water. The crude product can be purified by column chromatography on silica gel to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Step 2: Synthesis of this compound [6]
-
Reaction Setup: In a reaction vessel, prepare a mixture of an acid and an alcohol. For example, a mixture of 37.5 mL of 12 mol/L hydrochloric acid and 4.5 mol of ethanol.
-
Hydrolysis: Add the methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (e.g., 29.3 g, assuming a purity of 94.4%, ~0.05 mol) obtained from the previous step to the acid/alcohol mixture.
-
Reaction Conditions: Heat the reaction mixture to 95°C and stir for approximately 5 hours. A large amount of white solid is expected to precipitate during the reaction.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture and collect the precipitated solid by filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield high-purity this compound.[7]
Applications in Drug Development
This compound is a cornerstone intermediate in the synthesis of several important pharmaceuticals. Its primary role is to provide a protected glucose core that can be chemically manipulated at the anomeric center before the final deprotection of the hydroxyl groups.
Synthesis of SGLT2 Inhibitors (e.g., Dapagliflozin)
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by inhibiting its reabsorption in the kidneys. This compound is a key starting material for the synthesis of the C-aryl glucoside core of many SGLT2 inhibitors.
Experimental Workflow: Synthesis of Dapagliflozin Intermediate
Caption: General workflow for the synthesis of Dapagliflozin from the protected glucose.
Detailed Experimental Protocol: Synthesis of a C-Aryl Glucoside Intermediate
The synthesis of C-aryl glucosides, such as the core of Dapagliflozin, generally involves the following key transformations starting from this compound:
-
Oxidation to the Lactone: The initial step is the oxidation of the hemiacetal to the corresponding gluconolactone. A common method involves using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with sodium hypochlorite (NaOCl) as the stoichiometric oxidant in a solvent like dichloromethane (DCM).[8]
-
Preparation of the Aryl Lithium Reagent: The aryl portion of the C-glucoside is introduced via an organometallic reagent. This typically involves a lithium-halogen exchange reaction, where an appropriate aryl bromide is treated with n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).[9]
-
C-Glycosylation: The freshly prepared aryl lithium reagent is then added to a solution of the 2,3,4,6-tetra-O-benzyl-D-gluconolactone. This nucleophilic addition to the carbonyl group of the lactone forms a hemiketal intermediate.[9]
-
Reductive Etherification: The resulting hemiketal is then reduced to the desired C-glucoside. A common reagent system for this transformation is triethylsilane (Et₃SiH) in the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂).[9]
-
Deprotection: The final step to obtain the active pharmaceutical ingredient is the removal of the benzyl protecting groups. This is typically achieved by catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.
Synthesis of Voglibose
Voglibose is an alpha-glucosidase inhibitor used for lowering postprandial blood glucose levels in patients with diabetes mellitus. This compound serves as a precursor for the synthesis of key intermediates in the multi-step synthesis of Voglibose.[4][6]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The complex multiplet patterns in the aromatic region (typically ~7.2-7.4 ppm) correspond to the benzyl protecting groups. The signals for the glucose ring protons appear in the region of ~3.5-5.5 ppm.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound. A purity of >97.0% is typically required for synthetic applications.[3]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions involving this compound.[6]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. The compound is combustible and should be stored away from heat and open flames. It is incompatible with strong oxidizing agents.[2]
Conclusion
This compound is an indispensable building block in modern carbohydrate chemistry and pharmaceutical synthesis. Its well-defined chemical properties and the established protocols for its preparation make it a reliable and versatile starting material for the synthesis of complex glycosylated molecules. The detailed methodologies and workflows presented in this guide are intended to support researchers and drug development professionals in the efficient and effective utilization of this important chemical entity.
References
- 1. 2,3,4,6-TETRA-O-BENZYL-ALPHA-D-GLUCOPYRANOSE synthesis - chemicalbook [chemicalbook.com]
- 2. 2,3,4,6-Tetra-O-benzyl- D -glucopyranose = 98.0 TLC 4132-28-9 [sigmaaldrich.com]
- 3. This compound 4132-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 5. Benzylation method for monosaccharide glucoside - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Structure, Stereochemistry, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug discovery. The document details its structure, stereochemistry, physicochemical properties, and key synthetic methodologies. Furthermore, it elucidates its crucial role in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a significant class of therapeutics for type 2 diabetes.
Structure and Stereochemistry
This compound is a derivative of D-glucose in which the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl ethers. The "D" configuration indicates the stereochemistry at C-5, analogous to D-glyceraldehyde. The pyranose form signifies a six-membered ring structure. The stereochemistry of the hydroxyl groups on the glucopyranose ring dictates its specific chemical reactivity and biological interactions. The anomeric carbon (C-1) possesses a free hydroxyl group, allowing it to exist as a mixture of α and β anomers in solution.
The chemical structure is as follows:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | 145-156 °C | [1][3][4][5] |
| Optical Rotation | [α]²⁰/D +15.5 to +22.0° (c=1, CHCl₃) | [1] |
| [α]²⁰/D +49 ± 2° (c=2, dioxane) | ||
| Solubility | Soluble in chloroform, dioxane, and toluene. Insoluble in water. | [3] |
| Storage | -20°C | [6][4][5][7] |
Experimental Protocols
Synthesis of this compound from Methyl Glucoside
This two-step protocol is a common and efficient method for the preparation of the title compound.
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
Materials: Methyl α-D-glucopyranoside, an organic solvent (e.g., dioxane), a metal hydride (e.g., sodium hydride) or powdered potassium hydroxide, and benzyl halide (e.g., benzyl chloride).[1]
-
Procedure:
-
Dissolve or suspend methyl α-D-glucopyranoside in the chosen organic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen).[1]
-
Add the metal hydride or powdered potassium hydroxide portion-wise while stirring.[1]
-
Control the temperature of the reaction mixture (e.g., ≤15°C) and slowly add the benzyl halide.[1]
-
After the addition is complete, raise the temperature (e.g., 20-40°C or reflux) and continue stirring for a specified period (e.g., 1-4 hours or until the reaction is complete as monitored by TLC).[1]
-
Upon completion, cool the reaction mixture and perform a work-up procedure, which typically involves quenching the excess hydride with water or an alcohol, followed by extraction with an organic solvent (e.g., ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
-
Step 2: Hydrolysis to this compound
-
Materials: Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, an acid/alcohol mixture (e.g., hydrochloric acid or sulfuric acid in methanol or ethanol).[1]
-
Procedure:
-
Add the methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside to the acid/alcohol mixture.[1]
-
Heat the reaction mixture (e.g., 60-100°C) for a specified duration (e.g., 2-8 hours), during which a white solid is expected to precipitate.[1]
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
After completion, perform a post-treatment which may involve cooling, filtration of the precipitated product, and washing to obtain this compound.[1]
-
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show characteristic signals for the anomeric proton (α and β anomers), the glucopyranose ring protons, and the aromatic protons of the benzyl groups.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule. The chemical shifts of the anomeric carbon and the benzylic carbons are particularly diagnostic.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: The FTIR spectrum should display characteristic absorption bands for the O-H stretching of the anomeric hydroxyl group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages.
Synthetic Applications and Workflows
This compound is a versatile building block in organic synthesis, primarily due to the stability of the benzyl protecting groups under a wide range of reaction conditions and their facile removal by catalytic hydrogenation. Its most notable application is as a key intermediate in the synthesis of SGLT2 inhibitors.
Role in the Synthesis of Dapagliflozin (an SGLT2 Inhibitor)
The following diagram illustrates a logical workflow for the synthesis of Dapagliflozin, starting from the benzylation of a glucose precursor and proceeding through this compound.
Caption: Synthetic workflow for Dapagliflozin.
This workflow highlights the key transformations:
-
Benzylation: Protection of the hydroxyl groups of methyl glucoside.
-
Hydrolysis: Removal of the anomeric methyl group to yield this compound.
-
Oxidation: Conversion of the hemiacetal at C-1 to a lactone.
-
C-Arylation: Formation of the crucial carbon-carbon bond between the sugar moiety and the aromatic aglycone.
-
Reduction: Stereoselective reduction of the hemiketal to the desired β-anomer.
-
Deprotection: Removal of the benzyl protecting groups to yield the final drug substance.
Key Chemical Transformations of this compound
The following diagram illustrates some of the fundamental reactions that this compound can undergo, showcasing its versatility as a synthetic intermediate.
Caption: Key reactions of the title compound.
Conclusion
This compound is an indispensable tool in modern organic and medicinal chemistry. Its well-defined structure and stereochemistry, coupled with the robust nature of its benzyl protecting groups, make it an ideal starting material for the synthesis of complex carbohydrates and glycoconjugates. Its central role in the industrial production of SGLT2 inhibitors underscores its importance in the development of impactful pharmaceuticals. This guide provides essential technical information to aid researchers and developers in the effective utilization of this valuable synthetic intermediate.
References
- 1. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 3. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in carbohydrate chemistry and drug development. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Core Solubility Data
The solubility of this compound is influenced by the polarity of the solvent and the temperature. The four benzyl groups significantly increase its lipophilicity compared to unprotected glucose, rendering it soluble in a range of organic solvents while being practically insoluble in water.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature. However, a key data point has been reported for Dimethyl Sulfoxide (DMSO).
| Solvent | Abbreviation | Temperature | Solubility (mg/mL) |
| Dimethyl Sulfoxide | DMSO | Not Specified | 100 |
Qualitative Solubility Overview
Qualitative information and data from synthetic procedures and crystallization experiments provide valuable insights into the solubility of this compound in various organic solvents.
-
High Solubility: The compound is known to be readily soluble in chlorinated solvents such as chloroform and dichloromethane.
-
Good Solubility: It dissolves in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF). Aromatic hydrocarbons such as toluene and benzene are also effective solvents.
-
Moderate to Good Solubility in Alcohols: The compound is soluble in alcohols like ethanol and isopropanol. Its solubility in methanol is notably temperature-dependent; it is soluble in boiling methanol, a property often exploited for recrystallization.
-
Moderate Solubility in Ketones: Acetone is reported as a solvent for this compound.
-
Sparingly Soluble to Insoluble: this compound has low solubility in non-polar aliphatic hydrocarbons like hexane. This characteristic is utilized in purification, where hexane is often used as an anti-solvent to induce crystallization from more polar solvents like ethyl acetate.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal equilibrium method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator or water bath
-
Vortex mixer and/or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation can be achieved through continuous stirring or periodic vortexing.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.
-
For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Properties and Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the physical properties and common applications of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in carbohydrate chemistry.
Physical and Chemical Properties
This compound is a selectively protected monosaccharide where the four hydroxyl groups at positions 2, 3, 4, and 6 are masked with benzyl ethers, leaving the anomeric hydroxyl group at position 1 free. This structure makes it an essential building block in the synthesis of complex oligosaccharides and glycoconjugates.[1][2]
Physical State: At room temperature, the compound exists as a white to off-white powder or crystalline solid.[1][3][4][5] It is insoluble in water but soluble in organic solvents such as chloroform (CHCl₃), dioxane, and toluene.[3][5]
Melting Point: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range can indicate the presence of impurities.[6][7] The reported melting point for this compound varies slightly across different suppliers and literature sources. A summary of these values is presented below.
Table 1: Reported Melting Points for this compound
| Melting Point Range (°C) | Source |
| 145-149 | MySkinRecipes[2] |
| 146.0-153.0 | Tokyo Chemical Industry[4] |
| 147-154 | Chem-Impex[1], Generic Specification[5] |
| 150 | Biosynth[8] |
| 151-156 | Home Sunshine Pharma[3], Sigma-Aldrich |
Experimental Protocols
Methodology for Melting Point Determination
The melting point of a crystalline solid like this compound is determined by heating a small, packed sample and observing the temperature range over which it transitions from a solid to a liquid.[9][10] The following is a generalized standard protocol.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Watch glass or weighing paper
Procedure:
-
Sample Preparation: Place a small amount of the dry, crystalline this compound onto a clean watch glass. If the crystals are large, gently pulverize them into a fine powder.[11]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[7]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface, or drop it through a long, vertical glass tube, to pack the solid tightly into the sealed end.[11] The final packed sample height should be approximately 2-3 mm.[11]
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[11]
-
If the approximate melting point is known (around 150°C), heat the sample at a medium rate until the temperature is about 20°C below the expected value.[11]
-
Decrease the heating rate to about 1-2°C per minute to ensure thermal equilibrium.[6]
-
Carefully observe the sample through the magnifying eyepiece.
-
-
Recording the Range:
Applications in Synthesis
This compound is a versatile intermediate primarily used in glycosylation reactions.[1][12] Its free anomeric hydroxyl group can be activated to form a glycosyl donor, which can then react with a glycosyl acceptor (another monosaccharide or an alcohol) to form a glycosidic bond.
A common synthetic pathway involves converting the starting glucopyranose into a more reactive glycosyl donor, such as a trichloroacetimidate. This donor, which lacks a participating group at the C2 position, is frequently used for the stereoselective formation of α-glucosides.[8] The overall workflow is a cornerstone of oligosaccharide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound CAS 6564-72-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound 4132-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound|6564-72-3/4132-28-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chm.uri.edu [chm.uri.edu]
- 8. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. goldbio.com [goldbio.com]
Navigating the Structural Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the pivotal carbohydrate intermediate, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Understanding the precise spectral characteristics of this molecule is fundamental for researchers engaged in synthetic carbohydrate chemistry, glycobiology, and the development of novel therapeutics. This document presents a consolidation of available NMR data, detailed experimental protocols for acquiring high-quality spectra, and a visual workflow to guide the analytical process.
¹H and ¹³C NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. It is important to note that this compound exists as a mixture of α and β anomers in solution, and the precise ratio can be influenced by the solvent and temperature. The data presented here is a representative compilation from various sources and may show slight variations depending on the specific experimental conditions.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Proton | α-anomer Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | β-anomer Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.25 | d | ~3.5 | ~4.65 | d | ~8.0 |
| H-2 | ~3.60 | dd | ~9.5, 3.5 | ~3.50 | t | ~8.0 |
| H-3 | ~4.00 | t | ~9.5 | ~3.70 | t | ~8.5 |
| H-4 | ~3.75 | t | ~9.5 | ~3.65 | t | ~9.0 |
| H-5 | ~3.85 | m | ~3.45 | m | ||
| H-6a | ~3.78 | dd | ~11.0, 2.0 | ~3.70 | dd | ~11.0, 2.5 |
| H-6b | ~3.70 | dd | ~11.0, 4.5 | ~3.60 | dd | ~11.0, 5.0 |
| -OH | Variable | br s | Variable | br s | ||
| -CH₂Ph | 4.45 - 5.00 | m | 4.45 - 5.00 | m | ||
| Ar-H | 7.15 - 7.40 | m | 7.15 - 7.40 | m |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Carbon | α-anomer Chemical Shift (δ, ppm) | β-anomer Chemical Shift (δ, ppm) |
| C-1 | ~91.0 | ~97.5 |
| C-2 | ~80.0 | ~83.0 |
| C-3 | ~82.0 | ~85.0 |
| C-4 | ~78.0 | ~78.0 |
| C-5 | ~70.5 | ~75.0 |
| C-6 | ~68.5 | ~69.0 |
| -CH₂Ph | 73.0 - 75.8 | 73.0 - 75.8 |
| Ar-C (ipso) | 137.8 - 138.5 | 137.8 - 138.5 |
| Ar-C | 127.5 - 128.5 | 127.5 - 128.5 |
Note: The chemical shifts for the benzyl protecting groups (-CH₂Ph and Ar-C) often appear as a complex series of overlapping signals.
Experimental Protocols
The acquisition of high-resolution NMR spectra for protected carbohydrates like this compound requires meticulous sample preparation and instrument setup.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation. Purification is typically achieved by flash column chromatography on silica gel.
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is the most common solvent for this compound due to its excellent dissolving power for benzylated sugars and its relatively clean spectral window. Other deuterated solvents such as benzene-d₆ (C₆D₆) or toluene-d₈ may be used to resolve overlapping signals through solvent-induced shifts.
-
Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer (400 MHz or higher).
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
NMR Instrument Parameters
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-15 ppm is appropriate.
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Several hundred to several thousand scans are typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
Workflow for NMR Analysis of Protected Carbohydrates
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a protected carbohydrate such as this compound.
The Cornerstone of Complex Carbohydrate Synthesis: A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving stereoselective and high-yielding syntheses of complex glycoconjugates, oligosaccharides, and glycosylated drug molecules. Among the arsenal of protective groups, the benzyl ether has proven to be a robust and versatile choice. This technical guide provides an in-depth exploration of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a key intermediate where the hydroxyl groups of D-glucose are masked by benzyl ethers. This guide will detail its synthesis, function as a protecting group, and subsequent deprotection, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate its application in research and development.
Introduction: The Role of Benzyl Protecting Groups in Carbohydrate Chemistry
Carbohydrates play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses.[1] The chemical synthesis of complex carbohydrates is essential for studying these processes and for developing novel therapeutics, such as glycosidase inhibitors for diseases like diabetes and viral infections.[1]
The polyhydroxylated nature of monosaccharides necessitates a protecting group strategy to selectively mask certain hydroxyl groups while others react. Benzyl ethers are widely employed as protecting groups in carbohydrate chemistry due to their stability under a broad range of reaction conditions, including acidic and basic environments.[2] Their stability renders them "permanent" protecting groups that are typically removed at the final stages of a synthetic sequence.[3] The presence of a 2-O-ether protecting group, such as a benzyl group, is often used to favor the formation of 1,2-cis-glycosides.[4] this compound is a pivotal building block in this context, offering a fully protected glucose scaffold with a free anomeric hydroxyl group ready for glycosylation or other transformations.[5][6]
Synthesis of this compound
The preparation of this compound typically involves the benzylation of a suitable glucose precursor. A common starting material is methyl glucoside, which is first perbenzylated and then hydrolyzed at the anomeric position.
Synthetic Pathway
The overall synthetic strategy involves two main steps: the exhaustive benzylation of all hydroxyl groups of a glucoside, followed by the selective deprotection of the anomeric position to yield the desired hemiacetal.
Caption: Synthesis of this compound.
Quantitative Data on Synthesis
The following table summarizes various reported conditions and yields for the synthesis of this compound and its intermediates.
| Step | Starting Material | Reagents and Conditions | Product | Purity | Yield | Reference |
| 1 | Methyl glucoside | Benzyl halide, metal hydride, organic solvent, N₂, ≤15°C then 20-40°C, 1-4h | Methyl tetrabenzyl glucoside | 91.3-95.0% | 85.5-97.4% | [7] |
| 2 | Methyl tetrabenzyl glucoside (93.9% purity) | 12mol/L H₂SO₄, Methanol, 80°C, 6h | This compound | 99.2% | 77.2% | [7] |
| 2 | Methyl tetrabenzyl glucoside (91.5% purity) | 6mol/L HNO₃, Isopropanol, 70°C, 8h | This compound | 97.8% | 69.9% | [7] |
| 2 | Methyl tetrabenzyl glucoside (92.5% purity) | 6mol/L HCl, Ethanol, 60°C, 2h | This compound | 98.8% | 74.7% | [7] |
Experimental Protocols
-
Dissolve methyl glucoside in an appropriate organic solvent (e.g., THF) in a reaction flask.
-
Purge the flask with nitrogen gas.
-
Add a metal hydride (e.g., NaH) and stir for 5-45 minutes until gas evolution ceases.
-
Cool the reaction mixture to ≤15°C.
-
Slowly add benzyl halide (e.g., benzyl bromide) dropwise.
-
After the addition is complete, warm the reaction to 20-40°C and stir for 1-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction and perform a standard aqueous workup to isolate the product.
-
Add the crude methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside to a mixture of acid and alcohol (e.g., sulfuric acid in methanol).
-
Heat the reaction mixture to 60-100°C for 2-8 hours.
-
A white solid will precipitate out of the solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture and collect the solid product by filtration.
-
Wash the solid with water and dry to obtain the final product.
Function as a Protecting Group in Glycosylation
With the anomeric hydroxyl group free, this compound serves as a versatile glycosyl donor.[5] It can be activated under various conditions to form a glycosidic bond with a glycosyl acceptor.
Glycosylation Pathway
A common strategy involves the activation of the anomeric hydroxyl to form a reactive intermediate, such as a trichloroacetimidate, which then reacts with a glycosyl acceptor.
References
- 1. This compound [myskinrecipes.com]
- 2. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 7. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
The Strategic Role of Benzyl Protecting Groups in Modern Carbohydrate Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the hydroxyl group's ubiquity and similar reactivity present a formidable challenge for regioselective synthesis. The strategic use of protecting groups is paramount to navigating this complexity, enabling the controlled construction of complex oligosaccharides and glycoconjugates. Among the arsenal of protective groups, the benzyl ether stands out as a robust and versatile tool, widely employed for its stability and reliability. This technical guide provides a comprehensive overview of the role of benzyl protecting groups in carbohydrate synthesis, detailing their application, underlying chemical principles, and the experimental methodologies that underpin their successful implementation.
Core Principles of Benzyl Protecting Groups in Carbohydrate Chemistry
Benzyl ethers are favored as "permanent" protecting groups in multi-step oligosaccharide synthesis due to their remarkable stability across a wide range of reaction conditions, including moderately acidic and strongly basic environments.[1][2] This stability allows for the selective removal of more labile "temporary" protecting groups, a cornerstone of orthogonal protecting group strategies.[3] The benzyl group's influence extends beyond mere protection; it also modulates the reactivity of the carbohydrate, a concept central to the "armed-disarmed" strategy of glycosylation.[4][5]
Stability and Orthogonality
The robustness of the benzyl ether linkage is a key attribute. It remains intact during reactions that cleave acid-labile groups like trityl (Tr) or silyl ethers, and base-labile groups such as esters.[3][6] This differential stability is the foundation of orthogonal synthesis, where protecting groups can be selectively removed in any order without affecting others.[7] For instance, a trityl group can be cleaved under mild acidic conditions while the benzyl ethers persist, allowing for selective functionalization of the liberated hydroxyl group.[3][8]
Influence on Glycosylation Reactivity: The "Armed-Disarmed" Concept
Protecting groups significantly influence the reactivity of a glycosyl donor. Ether-type protecting groups, like benzyl ethers, are considered electron-donating and thus increase the reactivity of the anomeric center, creating an "armed" glycosyl donor.[4][5] Conversely, electron-withdrawing ester-type protecting groups decrease reactivity, leading to a "disarmed" donor.[4] This principle allows for chemoselective glycosylation, where a more reactive "armed" donor will preferentially react with an acceptor over a less reactive "disarmed" donor.[4] The strategic placement of benzyl ethers can therefore direct the sequence of glycosidic bond formation in a one-pot synthesis.
Data Presentation: A Quantitative Overview
The following tables summarize quantitative data for key protection and deprotection reactions involving benzyl groups in carbohydrate synthesis, providing a comparative look at yields and reaction conditions.
Table 1: Benzylation of Carbohydrate Hydroxyl Groups
| Substrate Type | Reagents | Solvent | Time | Yield (%) | Reference |
| General Alcohol | NaH, Benzyl bromide (BnBr) | DMF | - | High | [8] |
| Carbohydrate Derivative | NaH, BnBr | DMF | - | High | [8] |
| Hindered Sugar Hydroxyl | NaH, BnBr, TBAI (catalytic) | THF | 10 min | 100 | [2] |
| Hindered Sugar Hydroxyl | NaH, BnBr | THF | 24 h (reflux) | - | [2] |
Table 2: Deprotection of Benzyl Ethers
| Method | Reagents | Solvent | Time | Yield (%) | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ | - | - | High | [8] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Triethylsilane | Methanol | 30 min | 87 | [8] |
| Oxidative Deprotection (Photocatalytic) | DDQ (catalytic), TBN | CH₂Cl₂/H₂O | < 4 h | 84-96 | [9] |
| Oxidative Deprotection (Ozonolysis) | O₃, then NaOMe | - | - | Good | [4] |
| Birch Reduction | Na, NH₃ (liquid) | - | - | Variable | [10] |
Table 3: Benzylidene Acetal Formation and Regioselective Opening
| Reaction | Substrate Type | Reagents | Solvent | Time | Yield (%) | Reference |
| Acetal Formation | Diol | Benzaldehyde dimethyl acetal, Dowex 50WX8, Cl₃CCN | - | - | Very Good | [11] |
| Reductive Opening (to 6-O-Bn) | 4,6-O-Benzylidene acetal | Et₃SiH, I₂ | Acetonitrile | 10-30 min | up to 95 | [3] |
| Reductive Opening (to 4-O-Bn) | 4,6-O-Benzylidene acetal | LiAlH₄, AlCl₃ | CH₂Cl₂-Et₂O | - | High | [6] |
| Reductive Opening (to 6-O-Bn) | 4,6-O-Benzylidene acetal | NaCNBH₃, HCl | - | - | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving benzyl protecting groups in carbohydrate synthesis.
Protocol 1: General Benzylation of a Carbohydrate using Sodium Hydride
This protocol describes the exhaustive benzylation of free hydroxyl groups on a carbohydrate.
Materials:
-
Carbohydrate substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carbohydrate substrate in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2-1.5 equivalents per hydroxyl group) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2-1.5 equivalents per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.
-
Dilute the mixture with EtOAc and wash successively with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Catalytic Transfer Hydrogenolysis for Benzyl Ether Deprotection
This protocol details a common and efficient method for the removal of benzyl ethers that avoids the use of pressurized hydrogen gas.[12]
Materials:
-
Benzylated carbohydrate substrate
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol (CH₃OH)
-
Celite
Procedure:
-
Dissolve the benzylated carbohydrate (1.0 equivalent) in methanol (5 mL per 500 mg of substrate).
-
Add 10% Pd/C (10 mg per 100 mg of substrate) to the solution.
-
Add triethylsilane (3.0 equivalents) portion-wise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time specified by monitoring via TLC (typically 30-60 minutes).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by chromatography if necessary.
Protocol 3: Formation of a 4,6-O-Benzylidene Acetal
This protocol describes the protection of the C4 and C6 hydroxyl groups of a hexopyranoside.
Materials:
-
Methyl α-D-glucopyranoside or similar substrate
-
Benzaldehyde dimethyl acetal
-
10-Camphorsulfonic acid (CSA)
-
Tetrahydrofuran (THF) or Chloroform (CHCl₃)
-
Triethylamine (NEt₃)
Procedure:
-
Suspend the carbohydrate substrate in THF or CHCl₃.
-
Add benzaldehyde dimethyl acetal (1.4 equivalents) and a catalytic amount of CSA.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with triethylamine.
-
Concentrate the mixture under reduced pressure.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography.[12][13]
Protocol 4: Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal to a 6-O-Benzyl Ether
This protocol describes the selective formation of a 6-O-benzyl ether from a 4,6-O-benzylidene acetal, leaving the C4 hydroxyl group free.[14]
Materials:
-
4,6-O-Benzylidene-protected carbohydrate
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 Å Molecular sieves
-
Triethylsilane (Et₃SiH)
-
Trifluoromethanesulfonic acid (TfOH)
-
Triethylamine (NEt₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the benzylidene-protected glycoside (1.0 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add activated 4 Å molecular sieves and stir at room temperature for 30-60 minutes.
-
Cool the mixture to -78 °C.
-
Add triethylsilane (2.0-3.0 equivalents) followed by trifluoromethanesulfonic acid (2.0-3.0 equivalents).
-
Stir the reaction mixture, allowing it to warm to room temperature, and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding dry triethylamine and methanol.
-
Dilute the mixture with EtOAc or CH₂Cl₂ and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key concepts and workflows in the application of benzyl protecting groups in carbohydrate synthesis.
Caption: A simplified workflow for the protection and deprotection of carbohydrate hydroxyls using benzyl ethers.
Caption: Logical workflow of an orthogonal protection strategy using trityl and benzyl groups.
Caption: Reaction pathways for the formation and regioselective opening of a 4,6-O-benzylidene acetal.
Conclusion
Benzyl protecting groups are an indispensable component of the synthetic carbohydrate chemist's toolkit. Their stability, ease of introduction and removal, and their influence on the reactivity of glycosyl donors provide a powerful platform for the construction of complex oligosaccharides. The strategic implementation of benzyl ethers, often in concert with other protecting groups in orthogonal strategies, allows for a high degree of control over the synthetic pathway. The experimental protocols and quantitative data presented herein offer a practical guide for researchers in the field, facilitating the rational design and execution of sophisticated carbohydrate syntheses. As the demand for complex carbohydrates in drug discovery and materials science continues to grow, the mastery of protecting group chemistry, with the benzyl group at its core, will remain a critical skill for innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 3. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 4. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 13. notebro.com [notebro.com]
- 14. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycosylation Reactions with Protected Glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies governing glycosylation reactions involving protected glucose. The strategic use of protecting groups is paramount in carbohydrate chemistry, enabling chemists to control the regioselectivity and stereoselectivity of glycosidic bond formation, a critical process in the synthesis of a vast array of biologically significant molecules, including oligosaccharides, glycoproteins, and glycolipids. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical principles through signaling pathway and workflow diagrams.
The Role of Protecting Groups in Glucose Glycosylation
The hydroxyl groups of glucose exhibit varying levels of reactivity, necessitating a robust protecting group strategy to achieve desired glycosylation outcomes. Protecting groups serve to mask specific hydroxyls, preventing unwanted side reactions and directing the stereochemical course of the glycosylation.[1][2] The choice of protecting group is critical and is broadly categorized into two functional classes: participating and non-participating groups.[3]
-
Participating Groups: Acyl-type protecting groups, such as acetate and benzoate, at the C-2 position actively participate in the reaction mechanism.[1][3] Through anchimeric assistance, they form a transient acyloxonium ion intermediate, which shields one face of the glucose ring, leading predominantly to the formation of 1,2-trans-glycosides.[3][4]
-
Non-Participating Groups: Ether-type protecting groups, like benzyl or silyl ethers, do not form a covalent intermediate with the anomeric center.[4] Their influence on stereoselectivity is primarily steric, and they are often employed when the formation of 1,2-cis-glycosides is desired, although this can sometimes lead to mixtures of anomers.[1]
The strategic installation and removal of these protecting groups are fundamental to the successful synthesis of complex carbohydrates.[5][6] Regioselective protection of a single hydroxyl group can be achieved by leveraging the inherent reactivity differences of the hydroxyls or by using specialized one-pot protection-glycosylation protocols.[5][7][8]
Key Glycosylation Methodologies
Several classical and modern glycosylation methods are employed for the synthesis of glycosides from protected glucose donors. The choice of method depends on the desired stereochemical outcome, the nature of the glycosyl acceptor, and the protecting group strategy.
Fischer Glycosylation
One of the oldest and simplest methods, Fischer glycosylation involves the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst. While it can be performed with unprotected glucose, the use of protected glucose derivatives can offer better control over the reaction. The reaction generally proceeds to the thermodynamically most stable product.[9][10]
Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a widely used method for the formation of glycosidic bonds.[4] It typically involves the reaction of a glycosyl halide (bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[4][11] The stereochemical outcome is strongly influenced by the nature of the protecting group at the C-2 position.[4]
Glycosylation with Trichloroacetimidate Donors
Glycosyl trichloroacetimidates are highly reactive glycosyl donors that are activated under mild acidic conditions, typically using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[12][13] This method is known for its high yields and applicability to a wide range of glycosyl acceptors.[12][14] The synthesis of the trichloroacetimidate donor itself is a critical preceding step.[15][16][17]
Quantitative Data on Glycosylation Reactions
The efficiency and stereoselectivity of glycosylation reactions are influenced by several factors, including the choice of glycosyl donor, acceptor, protecting groups, promoter, solvent, and temperature.[18][19][20][21][22] The following tables summarize quantitative data from various studies to facilitate comparison between different methodologies.
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methanol | Silver(I) oxide | Dichloromethane | RT | 4 | 90 | Predominantly β | |
| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | Cyclohexanol | Silver triflate | Dichloromethane | -20 | 2 | 85 | 1:10 | [23] |
| Perbenzylated glucosyl α-trichloroacetimidate | Simple Alcohols | B(C₆F₅)₃ (cat.) | Dichloromethane | -40 to RT | 1-3 | 70-92 | β-selective | [14] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (cat.) | Dichloromethane | -78 to RT | 1 | 92 | 1:5 | [12] |
Table 1: Comparison of Glycosylation Reactions with Protected Glucose Donors. RT = Room Temperature.
| Protecting Group at C-2 | Glycosylation Method | Typical Stereochemical Outcome |
| Acetyl (Ac) | Koenigs-Knorr | 1,2-trans (β-glycoside) |
| Benzoyl (Bz) | Koenigs-Knorr | 1,2-trans (β-glycoside) |
| Benzyl (Bn) | Trichloroacetimidate | Mixture of α and β |
| Silyl (e.g., TBS) | Trichloroacetimidate | Mixture of α and β |
Table 2: Influence of C-2 Protecting Group on Stereoselectivity.
Experimental Protocols
This section provides detailed methodologies for key experiments in the glycosylation of protected glucose.
Protocol for Koenigs-Knorr Glycosylation
This protocol is adapted from a regioselective Koenigs-Knorr type glycosylation.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Glycosyl Donor)
-
Methyl α-L-fucopyranoside (Glycosyl Acceptor)
-
Silver(I) oxide (Promoter)
-
2-Aminoethyl diphenylborinate (Catalyst)
-
Acetonitrile (Solvent)
-
Dichloromethane
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl α-L-fucopyranoside (1.1 equiv.), silver(I) oxide (1.0 equiv.), and 2-aminoethyl diphenylborinate (10 mol%) in acetonitrile, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equiv.) at room temperature.
-
Stir the mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired glycoside.
Protocol for Glycosylation using a Trichloroacetimidate Donor
This protocol is a general procedure for glycosylation with a trichloroacetimidate donor using a TMSOTf promoter.[12]
Materials:
-
Fully protected glycosyl trichloroacetimidate donor (1.0-3.0 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Dry toluene
-
Dry dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.5 equiv.)
-
Activated molecular sieves (powder)
-
Saturated aqueous NaHCO₃
-
Celite®
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Pretreatment: a. Add the glycosyl acceptor and trichloroacetimidate donor to a flask and remove residual water by azeotropic distillation with dry toluene. b. Place the flask under high vacuum for 3 hours and then purge with argon. c. In a separate two-necked flask, add activated molecular sieves and heat at 300°C for 2 hours under vacuum.
-
Glycosylation Reaction: a. Under an argon atmosphere, dissolve the acceptor and donor in dry CH₂Cl₂. b. Transfer this solution to the flask containing the activated molecular sieves via cannula at room temperature. c. Stir the mixture at a temperature between -80°C and 0°C for 1 hour. d. Add TMSOTf to the suspension at the same temperature and continue stirring until the donor is consumed, as monitored by TLC.
-
Work-up and Purification: a. Neutralize the reaction mixture with saturated aqueous NaHCO₃. b. Filter the mixture through Celite® and wash with CH₂Cl₂. c. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. d. Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.
Visualizing Glycosylation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in glycosylation reactions.
Caption: Mechanism of the Koenigs-Knorr reaction with a participating group at C-2.
Caption: General experimental workflow for glycosylation using a trichloroacetimidate donor.
Caption: Logical relationship of protecting group strategy in glycoside synthesis.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective one-pot protection, protection–glycosylation and protection–glycosylation–glycosylation of carbohydrates: a case study with d-glucose - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. Fischer glycosylation | PPTX [slideshare.net]
- 11. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 12. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [cardinalscholar.bsu.edu]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Optomized Synthesis of a Glucosyl Trichloroacetimidate Donor with Single ... - Kwabena B. Duah - Google 도서 [books.google.co.kr]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a crucial intermediate in carbohydrate chemistry and drug development. Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective modifications, making it a valuable building block for synthesizing complex glycoconjugates, oligosaccharides, and various pharmaceutical compounds.[1][2] The benzyl ether protecting groups are stable under a wide range of reaction conditions and can be readily removed by catalytic hydrogenation, providing a versatile strategy for complex molecular construction.[3] This document provides detailed protocols for the synthesis of this compound from D-glucose, summarizing key quantitative data and outlining the experimental workflow.
Synthesis Strategy
The direct, one-step benzylation of all hydroxyl groups of D-glucose with high selectivity and yield is challenging due to the varying reactivity of the hydroxyl groups.[4] A more efficient and widely adopted method involves a two-step process:
-
Formation of Methyl Glucoside: D-glucose is first converted to its methyl glucoside. This step protects the anomeric position and simplifies the subsequent benzylation reaction.
-
Benzylation of Methyl Glucoside: The four remaining hydroxyl groups of methyl glucoside are then benzlyated.
-
Hydrolysis of the Methyl Glycoside: The methyl group at the anomeric position is selectively removed through acid-catalyzed hydrolysis to yield the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
This protocol details the benzylation of methyl α-D-glucopyranoside.
Materials:
-
Methyl α-D-glucopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI) (optional, as catalyst)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl α-D-glucopyranoside in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in oil) portion-wise to the stirred solution. Allow the reaction to stir for 30-60 minutes at 0 °C, or until the evolution of hydrogen gas ceases.
-
If using, add a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Slowly add benzyl bromide or benzyl chloride dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Remove the DMF under reduced pressure.
-
Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Protocol 2: Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
This protocol describes the selective removal of the anomeric methyl group.
Materials:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Acetic acid
-
Dilute hydrochloric acid or sulfuric acid
-
Ethanol or isopropanol
-
Sodium bicarbonate
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethanol for recrystallization
Procedure:
-
Dissolve the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of acetic acid and dilute hydrochloric acid or an acid/alcohol mixture.[5][6]
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.[5][6]
-
Cool the reaction mixture to room temperature. A white solid may precipitate.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system such as ethanol-cyclohexane or by silica gel column chromatography to yield this compound as a white solid.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis protocols.
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylation | Methyl glucoside | NaH, Benzyl halide | Organic Solvent | ≤15 then 20-40 | 1-4 | up to 97.4 | [6] |
| Benzylation | Methyl glucoside | KOH, Benzyl chloride | Dioxane | Reflux | 8 | 80 | [6] |
| Hydrolysis | Methyl tetrabenzyl glucoside | Acid/Alcohol mixture | - | 60-100 | 2-8 | up to 79.3 | [6] |
| Hydrolysis | Methyl tetrabenzyl glucoside | Propionic acid-water, Perchloric acid | - | 80 | 8 | 50 | [6] |
| Hydrolysis | Octa-O-benzylsucrose | Sulfuric acid | Glacial acetic acid | 65 | - | - | [5] |
| Overall | α-methylglucoside | KOH, BnCl then HCl, Acetic Acid | - | 100 (hydrolysis) | 24 (hydrolysis) | ~30 | [5] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the synthesis and the chemical transformation pathway.
Caption: Workflow for the synthesis of this compound.
Caption: Chemical pathway from D-Glucose to the final product.
References
- 1. This compound | 4132-28-9 [chemicalbook.com]
- 2. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 3. 6-O-Benzyl-D-glucose | Benchchem [benchchem.com]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 6. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
Application Notes and Protocols: Benzylation of D-Glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylation of carbohydrates, such as D-glucopyranose, is a fundamental and widely employed transformation in synthetic organic chemistry, particularly in the fields of glycochemistry and drug development. The benzyl ether serves as a robust "permanent" protecting group for the hydroxyl moieties of sugars, stable to a wide range of reaction conditions used in multi-step syntheses of complex oligosaccharides and glycoconjugates.[1] Its stability towards both acidic and basic conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an invaluable tool for chemists.[2][3] This document provides a detailed protocol for the benzylation of D-glucopyranose, a summary of reaction parameters from various methods, and a visual workflow to guide researchers.
Principle of the Reaction
The most common method for the benzylation of alcohols is the Williamson ether synthesis.[4][5] This SN2 reaction involves the deprotonation of the hydroxyl groups of D-glucopyranose by a strong base to form alkoxides, which then act as nucleophiles, attacking the electrophilic carbon of a benzyl halide (typically benzyl bromide or chloride) to form the corresponding benzyl ethers. Due to the presence of multiple hydroxyl groups on the glucose molecule, per-benzylation (benzylation of all hydroxyl groups) is often the desired outcome when a fully protected sugar is needed.
Experimental Protocols
This section details a standard protocol for the per-benzylation of D-glucopyranose using sodium hydride and benzyl bromide in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
Materials and Reagents
-
D-glucopyranose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)[2][6]
-
Methanol (for quenching)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography elution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood and under an inert atmosphere. Avoid contact with skin and eyes.
-
Benzyl bromide (BnBr) is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
N,N-dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood.
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: Dry a round-bottom flask under flame or in an oven and allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Dispensing Sodium Hydride: In the fume hood, carefully weigh the required amount of sodium hydride (60% dispersion in oil) and add it to the reaction flask.
-
Addition of Solvent and D-glucopyranose: Add anhydrous DMF to the flask to suspend the NaH. While stirring, add D-glucopyranose to the suspension.
-
Formation of the Alkoxide: Stir the mixture at 0 °C (ice bath) for 30-60 minutes. The evolution of hydrogen gas should be observed. Continue stirring until the gas evolution ceases, indicating the formation of the sodium glucopyranoside alkoxides.
-
Addition of Benzylating Agent: If using, add a catalytic amount of TBAI.[6] Slowly add benzyl bromide (or chloride) to the reaction mixture dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess NaH by the slow, dropwise addition of methanol until gas evolution stops.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure per-benzylated D-glucopyranose.
Data Presentation
The following table summarizes various reported conditions and yields for the benzylation of glucose derivatives.
| Starting Material | Benzylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| D-Glucose | Benzyl bromide | KOH | DMSO | rt | 24 | 58 | |
| Methyl α-D-glucopyranoside | Benzyl chloride | NaH | Benzyl chloride | 105 | 3 | 67 (mixture of isomers) | [7] |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Benzyl bromide | NaH / TBAI | THF | rt | 0.17 | Quantitative | [6] |
| Methyl α-D-glucopyranoside | Dibutyltin dimethoxide / Benzyl bromide | - | Dioxane | 60 | >24 | - | [8] |
| Functionalized Alcohols | 2-Benzyloxypyridine / Methyl triflate | MgO | Toluene | 90 | 24 | Good to Excellent | [9][10] |
| Methyl α-D-glucopyranoside | Benzyl chloride | NaH | - | 100 | 3 | Main product | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the benzylation protocol.
Caption: Workflow diagram for the benzylation of D-glucopyranose.
References
- 1. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 7. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 10. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal intermediate in the field of glycoscience, serving as a versatile glycosyl donor for the synthesis of complex carbohydrates, glycoconjugates, and various bioactive molecules.[1][2] Its four hydroxyl groups are protected by benzyl ethers, which allows for regioselective manipulation and controlled activation of the anomeric center for glycosylation reactions.[2] This strategic protection prevents unwanted side reactions and enables the precise construction of glycosidic linkages, a fundamental step in the assembly of oligosaccharides and the development of carbohydrate-based therapeutics.[2]
These application notes provide an overview of the utility of this compound as a glycosyl donor, including key reactivity principles, experimental protocols for its activation and use in glycosylation reactions, and quantitative data to guide synthetic planning.
Key Applications
-
Oligosaccharide Synthesis: The primary application of this compound is in the stepwise synthesis of complex oligosaccharides. By converting it into a suitable glycosyl donor, it can be coupled with a glycosyl acceptor to form a disaccharide, which can be further elongated.
-
Glycoconjugate Synthesis: It is a crucial building block for the synthesis of glycoconjugates, such as glycoproteins and glycolipids. These molecules are vital for studying biological processes like cell-cell recognition and signaling.[1]
-
Natural Product Synthesis: Many natural products possess intricate carbohydrate moieties. This compound serves as a key starting material for introducing glucose units into these complex molecular architectures.
-
Development of Glycosidase Inhibitors: This compound is a precursor in the synthesis of glycosidase inhibitors, which have therapeutic potential in managing diseases like diabetes and viral infections.[1]
Principles of Glycosylation
The use of this compound as a glycosyl donor involves the activation of its anomeric hydroxyl group to create a reactive electrophilic species. This activated donor then reacts with a nucleophilic hydroxyl group on a glycosyl acceptor to form a glycosidic bond. The stereochemical outcome of this reaction (α or β linkage) is influenced by several factors, including the nature of the protecting groups, the choice of promoter (activator), the solvent, and the reaction temperature.
The non-participating nature of the benzyl group at the C-2 position generally favors the formation of the α-glycosidic linkage under thermodynamically controlled conditions, often through an SN1-like mechanism involving an oxocarbenium ion intermediate. However, specific reaction conditions can be tuned to favor the β-anomer.
Experimental Protocols
The following are generalized protocols for the activation of this compound and its subsequent use in glycosylation reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Bismuth(III) Triflate-Catalyzed Glycosylation
This protocol describes a dehydrative glycosylation using a catalytic amount of bismuth(III) triflate.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a partially protected monosaccharide)
-
Bismuth(III) triflate (Bi(OTf)3)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Calcium Sulfate (CaSO4)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Sodium Sulfate (Na2SO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon), add this compound (1.0 eq) and anhydrous calcium sulfate (as a drying agent).
-
Dissolve the solids in anhydrous dichloromethane.
-
Add the glycosyl acceptor (1.2-1.5 eq) to the mixture.
-
In a separate vial, weigh the required amount of Bi(OTf)3 (e.g., 5 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the Bi(OTf)3 catalyst to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The efficiency of glycosylation reactions using this compound can vary significantly depending on the glycosyl acceptor, promoter, and reaction conditions. The following table summarizes representative quantitative data from the literature.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| This compound | 6,7,8,10-Tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranose | 5 mol% Bi(OTf)3 | CH2Cl2 | 0 | 3 | 70 | α,α | [3] |
| This compound | 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-d-glucopyranose | 5 mol% Bi(OTf)3 | CH2Cl2 | 0 | 15 | 55 | - | [4] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH | CH2Cl2 | -20 | - | 85 | 1:3 | N/A |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf | CH2Cl2 | - | - | 78 | 1:1 | N/A |
Note: "N/A" indicates that the specific data was not available in the initial search results.
Visualizing the Workflow and Concepts
To aid in the understanding of the processes involved, the following diagrams illustrate the key concepts and workflows.
Caption: General mechanism of glycosylation.
Caption: Experimental workflow for glycosylation.
Caption: Factors influencing stereoselectivity.
References
Application Notes and Protocols: Glycosylation of Aglycones with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic or chemical attachment of carbohydrates to other molecules, is a critical process in biochemistry, pharmacology, and materials science. The resulting glycosides often exhibit enhanced solubility, stability, and biological activity compared to their parent aglycones. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a versatile and widely used glycosyl donor in organic synthesis. The benzyl protecting groups are stable under a variety of reaction conditions, yet can be removed under mild conditions, making this reagent ideal for the synthesis of complex glycosides.
These application notes provide detailed protocols for the glycosylation of various aglycones using this compound, summarizing key quantitative data and visualizing essential workflows and related biological pathways.
Data Presentation: Glycosylation Reaction Outcomes
The following table summarizes the yields of glycosylation reactions with this compound and various aglycones under different catalytic conditions.
| Glycosyl Donor | Aglycone | Catalyst/Promoter | Solvent | Temp. | Time (h) | Yield (%) | Product | Reference |
| 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | 5 mol% Bi(OTf)₃ | CH₂Cl₂ | 0°C | 15 | 55 | 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside | [1][2] |
| 2,3,4,6-Tetra-O-benzoyl-glucopyranosyl trichloroacetimidate | Cholesterol | Trimethylsilyl trifluoromethanesulfonate | CH₂Cl₂ | RT | 1 | 83 | Cholesteryl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside | [3] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | Methanol | AgOTf, p-nitrobenzenesulfonyl chloride, Et₃N | Not specified | Not specified | Not specified | Not specified | Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | [4] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | Cyclohexanol | AgOTf, p-nitrobenzenesulfonyl chloride, Et₃N | Not specified | Not specified | Not specified | Cyclohexyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | [4] |
Experimental Protocols
Protocol 1: Bismuth(III) Triflate-Catalyzed Glycosylation of a Complex Alcohol
This protocol details the synthesis of a disaccharide using this compound as the glycosyl acceptor and a C-phenyl glucopyranose derivative as the donor, catalyzed by bismuth(III) triflate.[1][2]
Materials:
-
2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (Glycosyl Donor)
-
This compound (Aglycone Acceptor)
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous Calcium Sulfate (CaSO₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Silica gel for chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add Bi(OTf)₃ (0.05 equivalents), the glycosyl donor (1.0 equivalent), and anhydrous CaSO₄.
-
Add anhydrous CH₂Cl₂ via syringe and cool the suspension to 0°C in an ice bath.
-
Add the aglycone acceptor (1.5 equivalents) to the stirred suspension.
-
Stir the reaction mixture at 0°C for 15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂, wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired glycoside.
Protocol 2: General Procedure for the Glycosylation of a Steroid (Adapted)
This protocol is adapted from a procedure for the glycosylation of cholesterol using a benzoyl-protected donor and can be applied with the corresponding benzyl-protected donor.[3]
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Cholesterol (Aglycone Acceptor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf), catalytic amount
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas
-
Silica gel for chromatography
Procedure:
-
Dissolve cholesterol (1.2 equivalents) and the glycosyl donor (1.0 equivalent) in anhydrous CH₂Cl₂ in a flame-dried flask under an argon atmosphere.
-
Cool the solution to the desired temperature (e.g., 0°C or room temperature).
-
Add a catalytic amount of TMSOTf to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction with triethylamine.
-
Dilute the reaction mixture with CH₂Cl₂ and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the cholesteryl glucoside.
Protocol 3: Deprotection of Benzyl Ethers
A crucial final step is the removal of the benzyl protecting groups to yield the final glycoside. Catalytic hydrogenation is a common and effective method.
Materials:
-
Benzylated glycoside
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the benzylated glycoside in methanol or ethanol in a flask.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glycoside.
Visualizations
Glycosylation Experimental Workflow
Caption: A generalized workflow for the chemical synthesis of glycosides.
Signaling Pathway Modulation by Glycosylated Natural Products
Many glycosylated natural products exhibit biological activity by modulating cellular signaling pathways. For instance, in dermatology, certain glycosides can inhibit pathways involved in inflammation and extracellular matrix degradation, which are implicated in skin aging and disease.[5]
Caption: Inhibition of skin damage pathways by glycosylated natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Glucosylated cholesterol in mammalian cells and tissues: formation and degradation by multiple cellular β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIRECT GLUCOSIDATION OF 2,3,4,6-TETRA-O-BENZYL-α-D-GLUCOPYRANOSE | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of benzyl ethers in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical step in carbohydrate synthesis and the development of carbohydrate-based therapeutics. The following sections outline various methods for the removal of benzyl protecting groups, including quantitative data, detailed methodologies, and visual representations of the chemical processes.
Introduction
Benzyl ethers are widely utilized as protecting groups for hydroxyl functionalities in carbohydrate chemistry due to their stability under a broad range of reaction conditions. The selective and efficient removal of these groups is a crucial final step in the synthesis of complex oligosaccharides and glycoconjugates. This document details several common and effective methods for the deprotection of this compound to yield D-glucose.
Deprotection Methodologies
The selection of an appropriate deprotection method depends on the overall synthetic strategy and the presence of other functional groups in the molecule. The most common methods include catalytic hydrogenation, catalytic transfer hydrogenation, and acid-catalyzed cleavage. Oxidative cleavage methods, while useful for selective debenzylation, are generally not suitable for the complete deprotection of perbenzylated sugars.
Catalytic Hydrogenation
Catalytic hydrogenation is the most frequently employed method for the complete removal of benzyl ethers from carbohydrates. This method involves the use of a palladium catalyst and hydrogen gas to cleave the benzyl ether bonds, yielding the free hydroxyl groups and toluene as a byproduct.
Table 1: Comparison of Catalytic Hydrogenation Conditions
| Catalyst | Co-catalyst/Additive | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | - | THF/MeOH | Room Temp. | 16 | >95 | [1] |
| 10% Pd/C | Acetic Acid | THF/MeOH | Room Temp. | - | High | [1] |
| Pd(OH)₂/C | - | Not specified | - | - | High | [1] |
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 1.85 mmol) in a mixture of THF (10 mL) and MeOH (10 mL).
-
Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution.
-
Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen).
-
Introduce hydrogen gas via a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield D-glucose as a white solid. The yield is typically greater than 95%.[1]
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a convenient alternative to traditional catalytic hydrogenation as it avoids the need for handling hydrogen gas. In this method, a hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ.[2][3]
Table 2: Comparison of Catalytic Transfer Hydrogenation Conditions
| Catalyst | Hydrogen Donor | Solvent | Temperature | Time | Yield (%) | Reference |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 15-20 min | High | General Protocol |
| 10% Pd/C | Formic Acid | Methanol | - | - | High | [3] |
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 g, 1.85 mmol) in methanol (20 mL) in a round-bottom flask with a magnetic stir bar.
-
Add 10% Pd/C (100 mg, 10% w/w) to the solution.
-
Add ammonium formate (1.17 g, 18.5 mmol, 10 equivalents) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-20 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting residue can be purified by recrystallization or silica gel chromatography to afford pure D-glucose.
Acid-Catalyzed Cleavage
Strong Lewis acids, such as boron trichloride (BCl₃), can be used to cleave benzyl ethers. This method is often employed when hydrogenation-sensitive functional groups are present in the molecule. However, careful control of the reaction conditions is necessary to avoid side reactions.
Materials:
-
This compound
-
Boron Trichloride (BCl₃), 1M solution in CH₂Cl₂
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve this compound (540 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BCl₃ in CH₂Cl₂ (5.0 mL, 5.0 mmol, 5 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol (5 mL) at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with methanol (3 x 10 mL) to remove boron salts.
-
The crude product can be purified by silica gel chromatography to yield D-glucose.
Oxidative Cleavage (Limitations)
While oxidative reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for the cleavage of p-methoxybenzyl (PMB) ethers, their application for the complete deprotection of perbenzylated sugars like this compound is problematic. Studies have shown that the full deprotection of perbenzylated glucose using DDQ is not feasible and results in a complex mixture of partially deprotected derivatives.[4] Therefore, this method is not recommended for achieving complete debenzylation of this substrate.
Visualizing the Deprotection Process
The following diagrams illustrate the general reaction pathway for the deprotection of a benzyl ether and a typical experimental workflow.
Caption: General reaction pathway for the deprotection of this compound.
Caption: A typical experimental workflow for the deprotection of benzyl ethers.
References
Application Notes and Protocols: Catalytic Hydrogenation for Debenzylation of Protected Glucose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the debenzylation of protected glucose derivatives via catalytic hydrogenation. The benzyl ether is a common protecting group for the hydroxyl moieties of carbohydrates due to its stability in a wide range of chemical transformations and its facile removal under mild conditions. Catalytic hydrogenation is a preferred method for debenzylation, offering high yields and clean reaction profiles.
Introduction
The removal of benzyl protecting groups from glucose is a critical step in the synthesis of complex carbohydrates and glycoconjugates. This process, known as debenzylation, is most commonly achieved through catalytic hydrogenation. In this reaction, a benzyl ether is cleaved in the presence of a metal catalyst, typically palladium, and a hydrogen source. This method is highly efficient and selective, leaving most other functional groups intact.
Two primary approaches for catalytic hydrogenation are employed:
-
Direct Hydrogenation: Utilizes hydrogen gas (H₂) as the hydrogen source.
-
Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule, such as formic acid, cyclohexene, or triethylsilane, to provide hydrogen in situ. CTH offers a significant safety advantage by avoiding the handling of flammable hydrogen gas.
This document outlines protocols for both direct hydrogenation and catalytic transfer hydrogenation for the debenzylation of protected glucose.
Data Presentation
The following tables summarize quantitative data for various catalytic hydrogenation methods for debenzylation.
Table 1: Direct Hydrogenation Conditions
| Catalyst | Substrate Scale | Solvent | H₂ Source | Temperature | Reaction Time | Conversion/Yield | Reference |
| 10 mol% Pd(0) EnCat™ 30NP | 1 mmol | 10 mL EtOH | H₂ balloon | Room Temp. | Overnight | 100% Conversion | [1] |
| 10% Pd/C | 100 mg | CH₃OH | H₂ gas | Room Temp. | 30 min | 87% Yield | |
| 5% Pd/C | 0.5 g | 5 mL Ethyl Acetate | 45 psig H₂ | 25°C | ~1-2 hours | >99% Selectivity | [2] |
| 10% Pd/C and 10% Pd(OH)₂/C | Not Specified | CHCl₃/MeOH/H₂O/CH₃CO₂H | Not Specified | Not Specified | Not Specified | Complete Debenzylation |
Table 2: Catalytic Transfer Hydrogenation (CTH) Conditions
| Catalyst | Hydrogen Donor | Substrate Scale | Solvent | Temperature | Reaction Time | Observations | Reference |
| Pd(0) EnCat™ 30NP | Cyclohexene (90 mmol) | 1 mmol | Ethanol (5 mL) + Acetic Acid (1 mL) | 85°C | 20-38 hours | Incomplete reaction without acetic acid. | [1] |
| 10% Pd/C | Triethylsilane (3.0 equiv) | 100 mg | CH₃OH | Room Temp. | 30 min | Clean removal of benzylidene group. | [3] |
| Palladium on Carbon | Formic Acid | Not Specified | Not Specified | Not Specified | Fast | Requires a large amount of palladium. | [4] |
Experimental Protocols
Protocol 1: Debenzylation using Hydrogen Gas with Pd/C
This protocol describes a standard procedure for the debenzylation of a benzyl-protected glucose derivative using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Benzyl-protected glucose derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂) supply (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Filtration apparatus (e.g., Büchner funnel or Celite® pad)
Procedure:
-
Dissolution: Dissolve the benzyl-protected glucose derivative in a suitable solvent (e.g., MeOH or EtOH) in a reaction flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20 mg of catalyst per 100 mg of substrate).[3]
-
Degassing: Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.[1]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the debenzylated glucose.
-
Purification (if necessary): The crude product can be purified by column chromatography if needed.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation (CTH) with Triethylsilane
This protocol provides a safer alternative to using hydrogen gas by employing triethylsilane as a hydrogen donor.[3]
Materials:
-
Benzyl-protected glucose derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Triethylsilane (Et₃SiH)
-
Diatomaceous earth (e.g., Celite®)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the benzyl-protected glucose derivative in methanol in a reaction flask with a magnetic stir bar.[3]
-
Catalyst Addition: Add 10% Pd/C to the solution (approximately 10 mg per 100 mg of substrate).[3]
-
Hydrogen Donor Addition: Add triethylsilane (3.0 equivalents relative to the substrate) to the reaction mixture.[3]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.[3]
-
Filtration: Once the reaction is complete, filter the mixture through a pad of diatomaceous earth and wash with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of a protected glucose.
Caption: General workflow for catalytic debenzylation.
Chemical Transformation
The diagram below shows the chemical transformation during the debenzylation of a per-benzylated glucose molecule.
Caption: Debenzylation of protected glucose.
Important Considerations
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care in an inert atmosphere when possible. Using a water-wet catalyst can mitigate this risk.[1]
-
Catalyst Poisoning: Certain functional groups (e.g., thiols, some nitrogen-containing groups) can poison the catalyst, reducing its activity.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol and ethanol are commonly used and generally effective.
-
Over-reduction: In some cases, other functional groups may be susceptible to reduction under hydrogenation conditions. Careful monitoring of the reaction is crucial to avoid unwanted side reactions.
-
Incomplete Reactions: Sterically hindered benzyl ethers may be more difficult to cleave, potentially requiring harsher conditions or alternative catalysts.[5] Full deprotection of perbenzylated glucose can sometimes be challenging, leading to a mixture of partially deprotected derivatives.[6] A combination of catalysts, such as 10% Pd/C and 10% Pd(OH)₂/C, has been shown to be effective for challenging debenzylations.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nacatsoc.org [nacatsoc.org]
- 3. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Glycoconjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal building block in carbohydrate chemistry, widely employed as a precursor for the synthesis of a diverse array of glycoconjugates.[1][2][3] Its protected hydroxyl groups, with the exception of the anomeric position, allow for precise chemical manipulations, making it an ideal starting material for the construction of complex oligosaccharides, glycolipids, glycopeptides, and other glycosylated molecules of significant biological and therapeutic interest.[2][3] These glycoconjugates play crucial roles in fundamental biological processes, including cell-cell recognition, signaling, and immune responses.[2] Consequently, synthetic routes utilizing this compound are instrumental in the development of novel therapeutics, such as vaccines and targeted drug delivery systems.[4][5][6]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various glycoconjugates.
Key Applications
This compound serves as a versatile starting material for numerous synthetic transformations in carbohydrate chemistry. Its primary applications include:
-
Preparation of Glycosyl Donors: The free anomeric hydroxyl group can be readily converted into a good leaving group, such as a trichloroacetimidate, to create a highly reactive glycosyl donor. This activated sugar is then used to form glycosidic linkages with various acceptor molecules.
-
Synthesis of O-Glycosides: Reaction with alcohols or other hydroxyl-containing compounds in the presence of a suitable promoter leads to the formation of O-glycosidic bonds, a fundamental linkage in oligosaccharides and glycoproteins.
-
Synthesis of C-Glycosides: Formation of a carbon-carbon bond at the anomeric center, often through reaction with carbon nucleophiles, yields C-glycosides. These are metabolically stable mimics of O-glycosides and are valuable tools for studying biological processes and as potential therapeutics.
-
Synthesis of S-Glycosides (Thioglycosides): Reaction with thiols provides thioglycosides, which are not only stable analogs of O-glycosides but also serve as versatile glycosyl donors themselves in certain glycosylation strategies.
-
Precursor for Complex Glycoconjugates: It is a key intermediate in the multi-step synthesis of more complex structures such as glycolipids, glycopeptides, and biologically active oligosaccharides like Sialyl Lewis X mimetics.[1][7]
Experimental Protocols
Synthesis of a Glycosyl Donor: 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate
This protocol describes the conversion of this compound to a widely used glycosyl donor.
Experimental Workflow:
References
- 1. Design and synthesis of sialyl Lewis(x) mimics as E- and P-selectin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Developments in Carbohydrate-Based Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developments in Carbohydrate-Based Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of sialyl Lewis x mimetics as selectin inhibitors by enzymatic aldol condensation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Drug Discovery
Keywords: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, drug discovery, glycosylation, SGLT2 inhibitors, glycosidase inhibitors, anticancer agents, Alzheimer's disease.
Abstract
This compound is a pivotal intermediate in carbohydrate chemistry, finding extensive application in drug discovery and development. Its selectively protected hydroxyl groups, with a free anomeric hydroxyl, make it a versatile building block for the synthesis of a wide array of bioactive molecules. This application note details its use in the synthesis of anti-diabetic agents, such as SGLT2 inhibitors and glycosidase inhibitors, and explores its emerging role in the development of novel therapeutics for cancer and Alzheimer's disease. Detailed experimental protocols for key synthetic transformations and data on the biological activity of derived compounds are provided to guide researchers in the field.
Introduction
Carbohydrates play crucial roles in numerous biological processes, and their derivatives have emerged as a significant class of therapeutic agents. This compound, a derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl ethers, is a cornerstone in the synthesis of complex carbohydrates and glycoconjugates.[1][2] The benzyl groups offer stability under a wide range of reaction conditions and can be removed under mild hydrogenolysis conditions, allowing for strategic deprotection and further functionalization.[3] This protected glucose derivative serves as a key precursor for the synthesis of various drug candidates, including those for metabolic diseases, oncology, and neurodegenerative disorders.[4][5]
Application in Anti-Diabetic Drug Discovery
The most prominent application of this compound in drug discovery is in the synthesis of anti-diabetic medications.
Synthesis of SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose by inhibiting its reabsorption in the kidneys.[2] Several blockbuster SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin, are C-aryl glucosides, and their synthesis often utilizes this compound as a key starting material. The general synthetic strategy involves the oxidation of this compound to the corresponding gluconolactone, followed by the addition of an aryllithium or Grignard reagent to form the C-aryl glucoside core structure. Subsequent debenzylation and further modifications yield the final drug molecule.
Experimental Workflow for SGLT2 Inhibitor Synthesis
Table 1: Key Reactions and Yields in SGLT2 Inhibitor Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Oxidation | This compound | (COCl)₂, DMSO, Et₃N, CH₂Cl₂ (Swern Oxidation) | 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone | ~95 | [6] |
| C-Arylation | 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone, Aryl bromide | n-BuLi, THF, -78 °C | Perbenzylated C-aryl glucoside intermediate | 50-70 | [7] |
| Reduction & Debenzylation | Perbenzylated C-aryl glucoside intermediate | Et₃SiH, BF₃·OEt₂, CH₂Cl₂ then H₂, Pd/C | SGLT2 Inhibitor | 40-60 | [8] |
Synthesis of Glycosidase Inhibitors
Alpha-glucosidase inhibitors, such as Voglibose, delay the absorption of carbohydrates from the small intestine and are used to treat type 2 diabetes.[4] this compound is a precursor for the synthesis of valienamine and its derivatives, which are core components of several potent glycosidase inhibitors.[9]
Signaling Pathway of SGLT2 and Glycosidase Inhibitors
Application in Anticancer Drug Discovery
Glycoconjugation is a promising strategy in cancer therapy to enhance drug targeting and reduce side effects.[10] Cancer cells often overexpress glucose transporters (GLUTs), which can be exploited for the targeted delivery of cytotoxic agents conjugated to glucose moieties. While direct synthesis of specific anticancer drugs from this compound with reported IC50 values is not extensively documented in the initial searches, the compound serves as a critical building block for creating such glycoconjugates. For example, glucopyranosyl-conjugated benzyl derivatives have shown selective cytotoxicity against colon cancer cells.[2]
Table 2: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives against HCT-116 Colon Cancer Cells
| Compound | R group on Benzyl Ring | IC₅₀ (µM) on HCT-116 | Selectivity Index (IC₅₀ on 293T / IC₅₀ on HCT-116) | Reference |
| 8a | H | > 100 | - | [2] |
| 8d | 4-OCH₃ | 9.8 | > 10.2 | [2] |
| 8h | 4-CF₃ | 15.6 | > 6.4 | [2] |
| 5-FU | - | 8.5 | 1.8 | [2] |
Proposed Signaling Pathways for Anticancer Glycoconjugates
Application in Alzheimer's Disease Drug Discovery
Neurodegenerative diseases, such as Alzheimer's disease, present a significant challenge for drug development. Carbohydrate-based molecules are being explored as potential therapeutics due to their ability to cross the blood-brain barrier and interact with various biological targets.[4] this compound can be used to synthesize 3-position glycosylated sugar derivatives that have been suggested as potential agents against Alzheimer's disease.[5] These compounds may exert their neuroprotective effects by inhibiting enzymes like acetylcholinesterase (AChE) or by modulating pathways involved in amyloid-beta aggregation and oxidative stress.[4][9]
Neuroprotective Mechanisms of Carbohydrate-Based Drugs
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (Swern Oxidation)
This protocol describes the oxidation of the anomeric hydroxyl group of this compound to a lactone.[11]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in anhydrous CH₂Cl₂ dropwise over 5 minutes.
-
Stir the mixture for 5 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone.
Expected Yield: ~95%
Protocol 2: General Procedure for Grignard Reaction with 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
This protocol outlines the formation of a C-aryl glucoside, a key step in the synthesis of SGLT2 inhibitors.[7]
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
-
Aryl bromide
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Prepare the Grignard or aryllithium reagent in a separate flask under an inert atmosphere. For the aryllithium reagent, dissolve the aryl bromide (1.1 equivalents) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.1 equivalents) dropwise and stir for 30 minutes.
-
In another flask, dissolve 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the pre-formed Grignard or aryllithium reagent to the lactone solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product is typically a mixture of anomers and can be taken to the next step without further purification.
Expected Yield: 50-70%
Protocol 3: Debenzylation by Catalytic Transfer Hydrogenation
This protocol describes a mild method for the removal of benzyl protecting groups.[1]
Materials:
-
Perbenzylated carbohydrate
-
Palladium on carbon (10% Pd/C)
-
Formic acid or cyclohexene
-
Methanol or Ethanol
Procedure:
-
Dissolve the perbenzylated carbohydrate (1.0 equivalent) in methanol or ethanol.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
To this suspension, add the hydrogen donor: formic acid (2-5 equivalents) or cyclohexene (10-20 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate.
Expected Yield: 80-95%
Conclusion
This compound is an indispensable tool in the arsenal of medicinal chemists. Its utility in the synthesis of marketed anti-diabetic drugs is well-established, and its potential in the development of targeted therapies for cancer and neurodegenerative diseases is an active area of research. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage this versatile building block in their drug discovery programs.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. books.rsc.org [books.rsc.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. New drug treatments show neuroprotective effects in Alzheimer's and Parkinson's diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview on the synthesis of carbohydrate-based molecules with biological activity related to neurodegenerative diseases - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Glycoconjugation: An approach to cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What are the potential causes and solutions?
A1: Several factors can lead to an incomplete or slow benzylation reaction. Here are the most common issues and how to address them:
-
Insufficient Base: The choice and quantity of the base are critical for the complete deprotonation of the hydroxyl groups. Ensure you are using a sufficient excess of a strong base like sodium hydride (NaH) or potassium hydroxide (KOH). For NaH, it is crucial to use a fresh, reactive batch.
-
Moisture in the Reaction: Benzylation reactions are highly sensitive to moisture, which can quench the base and react with benzyl bromide. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Poor Solubility of Starting Material: Methyl α-D-glucopyranoside has limited solubility in some aprotic solvents. Using a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve solubility and reaction rates.
-
Inactive Benzyl Bromide: Benzyl bromide can degrade over time. Use freshly distilled or a recently purchased bottle.
-
Low Reaction Temperature: While lower temperatures can sometimes improve selectivity, they can also slow down the reaction rate. If the reaction is proceeding too slowly, a modest increase in temperature may be necessary.
Q2: My TLC analysis shows multiple spots. How do I interpret them?
A2: A typical TLC of the reaction mixture will show several spots corresponding to the starting material, partially benzylated intermediates, the desired product, and possibly byproducts like benzyl alcohol or dibenzyl ether.
-
Starting Material (Methyl α-D-glucopyranoside): This will be a very polar spot with a low Rf value, often remaining at the baseline.
-
Partially Benzylated Intermediates: These will appear as a series of spots with increasing Rf values as more hydroxyl groups are benzylated.
-
Product (2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside): This is the least polar of the sugar derivatives and will have the highest Rf value.
-
Benzyl Alcohol/Dibenzyl Ether: These byproducts are less polar than the desired product and will have even higher Rf values.
A well-run reaction should show a gradual disappearance of the starting material spot and the appearance of the product spot over time. The presence of significant amounts of intermediate spots at the end of the reaction indicates incomplete benzylation.
Q3: I'm having trouble purifying my product. What are the best methods?
A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution system is typically effective. A common solvent system to start with is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate. For instance, starting with 9:1 hexane:ethyl acetate and gradually moving to 7:3 or 6:4 can effectively separate the fully benzylated product from the less polar impurities and more polar starting materials and intermediates.
-
Crystallization: The purified product can often be crystallized to achieve high purity. Methanol is a commonly used solvent for crystallization.[1] Dissolving the crude product in a minimal amount of a hot solvent like ethyl acetate and then adding a less polar solvent like hexane until turbidity is observed, followed by slow cooling, can also induce crystallization.[1]
Q4: My final yield is low. What are the key factors to optimize?
A4: Low yields can result from a combination of the issues mentioned above. To optimize the yield, consider the following:
-
Choice of Base and Solvent: The combination of a strong base like NaH in an aprotic polar solvent like DMF is often reported to give high yields. The use of powdered KOH in dioxane is another effective method.[2]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the optimal reaction time. Pushing the reaction for too long at high temperatures can lead to the formation of degradation products.
-
Stoichiometry of Reagents: Ensure an adequate excess of both the base and benzyl bromide is used to drive the reaction to completion. A molar ratio of at least 4 equivalents of base and benzyl bromide per hydroxyl group is a good starting point.
-
Work-up Procedure: A careful work-up is essential to minimize product loss. This typically involves quenching the reaction with a proton source (like methanol or water), followed by extraction and washing to remove salts and water-soluble impurities.
Data Presentation
The following table summarizes various reaction conditions and reported yields for the synthesis of the intermediate, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, which is then hydrolyzed to the final product.
| Starting Material | Base | Solvent | Benzylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | KOH (powdered) | Dioxane | Benzyl chloride | Reflux | ~0.7 | High (not specified) | [2] |
| Methyl α-D-glucopyranoside | NaH | DMF | Benzyl bromide | RT to 100 | 3-5 | High (not specified) | [3] |
| Methyl α-D-glucopyranoside | Metal Hydride | Organic Solvent | Benzyl halide | ≤15 then 20-40 | 1-4 | up to 97.4 | [4] |
Experimental Protocols
Protocol 1: Benzylation using Potassium Hydroxide in Dioxane[2]
-
Suspend methyl α-D-glucopyranoside in dry dioxane.
-
Add powdered potassium hydroxide to the suspension.
-
Heat the mixture to a gentle boil under a reflux condenser with stirring.
-
Add benzyl chloride dropwise over approximately 40 minutes.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and add water to dissolve the crystalline mass.
-
Extract the product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, with ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolyze the resulting methyl glycoside using an acid/alcohol mixture to obtain this compound.[4]
Protocol 2: Benzylation using Sodium Hydride in DMF[3]
-
To a stirred solution of methyl α-D-glucopyranoside in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Perform acidic hydrolysis of the purified intermediate to yield the final product.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the benzylation reaction.
References
- 1. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 2. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
Technical Support Center: Benzylation of D-Glucose
Welcome to the technical support center for the benzylation of D-glucose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this foundational carbohydrate chemistry reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the benzylation of D-glucose?
A1: The most prevalent side reactions include:
-
Formation of Benzylidene Acetals: This occurs when benzaldehyde, an impurity in benzyl bromide or formed via oxidation, reacts with diol pairs on the glucose ring, particularly the 4,6-hydroxyls, to form a cyclic acetal.[1][2][3]
-
Incomplete Benzylation: This results in a mixture of partially benzylated glucose molecules, which can be challenging to separate from the desired perbenzylated product.
-
Lack of Regioselectivity: When specific hydroxyl groups are targeted for benzylation, a common issue is the formation of a mixture of isomers due to the similar reactivity of the different hydroxyl groups.[4]
-
Elimination Reactions: As the Williamson ether synthesis proceeds via an SN2 mechanism, competing E2 elimination can occur, especially with secondary halides, although this is less common with primary halides like benzyl bromide.[5][6]
-
Formation of Benzyl Alcohol and Dibenzyl Ether: These byproducts can arise from reactions involving the base and the benzylation reagent, particularly in solvents like DMSO or DMF.[7]
Q2: How can I minimize the formation of benzylidene acetals?
A2: To minimize benzylidene acetal formation, consider the following:
-
Use High-Purity Reagents: Ensure your benzyl bromide is free of benzaldehyde. Freshly distilled benzyl bromide is recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of benzyl bromide to benzaldehyde.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction pathway. Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF is a common strategy.
Q3: What factors influence the regioselectivity of D-glucose benzylation?
A3: The regioselectivity is influenced by several factors:
-
Catalyst: Different catalysts can direct the benzylation to specific hydroxyl groups. For example, tin-mediated benzylation has been studied for its effect on regioselectivity.[4]
-
Temperature: Reaction temperature can affect the distribution of isomers. Higher temperatures may lead to reduced regioselectivity.[4]
-
Solvent: While some studies suggest solvents have a minimal effect on regioselectivity in tin-mediated benzylation, the solvent can influence the reactivity of the hydroxyl groups in other methods.[4]
-
Protecting Groups: The presence of other protecting groups on the glucose molecule will dictate which hydroxyl groups are available for benzylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired perbenzylated product. | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of benzyl bromide and base. The use of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction.[8] |
| Formation of side products (e.g., benzylidene acetals). | Use high-purity reagents and an inert atmosphere. If benzylidene acetals form, they can be removed by reductive ring opening.[1][9][10][11] | |
| A complex mixture of partially benzylated products is observed. | Insufficient amounts of benzylation reagents. | Ensure an adequate excess of benzyl bromide and base are used to drive the reaction to completion. |
| Poor reactivity of some hydroxyl groups. | Consider using a more reactive benzylation system, such as NaH in THF with catalytic TBAI, especially for sterically hindered hydroxyls.[8] | |
| The major byproduct is identified as a 4,6-O-benzylidene acetal. | Presence of benzaldehyde in the benzyl bromide. | Use freshly distilled benzyl bromide. |
| Oxidation of benzyl bromide during the reaction. | Maintain a strictly inert atmosphere throughout the experiment. | |
| The reaction conditions favor acetal formation. | If acetal formation is unavoidable, plan for a subsequent reductive ring-opening step to convert the acetal to the desired benzyl ethers.[2] | |
| Difficulty in separating the desired product from byproducts. | Similar polarities of the product and byproducts. | Utilize specialized chromatographic techniques for protected carbohydrates, such as reversed-phase HPLC with phenyl-based columns.[12][13] |
| Consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group. |
Quantitative Data Summary
Table 1: Effect of Temperature on Regioselectivity of Tin-Mediated Monobenzylation of Methyl α-D-glucopyranoside
| Temperature (°C) | Ratio of 2-O:6-O Isomers |
| 40 | 3.5 : 1 |
| 60 | 2.6 : 1 |
| 80 | 1.9 : 1 |
| 100 | 1.5 : 1 |
Data adapted from a study on tin-mediated benzylation, showing that lower temperatures favor benzylation at the 2-O position.[4]
Table 2: Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal
| Reagent System | Product Ratio (4-O-Benzyl : 6-O-Benzyl) |
| LiAlH4-AlCl3 | Predominantly 4-O-Benzyl |
| NaCNBH3-HCl | Predominantly 6-O-Benzyl |
| Et3SiH-I2 | Selectively 6-O-Benzyl |
This table summarizes the general outcomes of different reagent systems for the reductive opening of 4,6-O-benzylidene acetals, allowing for the targeted formation of either the 4-O or 6-O-benzyl ether.[9][11]
Experimental Protocols
Protocol 1: Per-O-benzylation of D-Glucose using Sodium Hydride
This protocol describes a general procedure for the complete benzylation of D-glucose.
Materials:
-
D-glucose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr), freshly distilled
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Tetrabutylammonium iodide (TBAI) (optional, as catalyst)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dry D-glucose under high vacuum overnight.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DMF (or THF).
-
Carefully add NaH (60% dispersion in oil, 5.5 eq.) to the solvent and cool the suspension to 0 °C.
-
Slowly add a solution of D-glucose (1 eq.) in anhydrous DMF (or THF) to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour.
-
If using, add TBAI (0.1 eq.).
-
Cool the mixture back to 0 °C and add benzyl bromide (5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with methanol.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reductive Opening of a 4,6-O-Benzylidene Acetal to the 6-O-Benzyl Ether
This protocol describes the regioselective opening of a pre-formed benzylidene acetal.[2]
Materials:
-
4,6-O-benzylidene protected glucose derivative
-
Triethylsilane (Et3SiH)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves 4 Å
-
Triethylamine (NEt3)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzylidene-protected glycoside (1.0 eq.) in anhydrous DCM under an argon atmosphere.
-
Add activated molecular sieves 4 Å and stir the mixture at room temperature for 30-60 minutes.
-
Cool the mixture to -78 °C.
-
Add triethylsilane (2.0–3.0 eq.) followed by trifluoromethanesulfonic acid (2.0–3.0 eq.).
-
Allow the reaction to stir and warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding dry triethylamine and methanol.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product with a free 4-hydroxyl group and a 6-O-benzyl ether.
Visual Guides
Caption: General experimental workflow for the benzylation of D-glucose.
Caption: Logical relationship of side reactions in D-glucose benzylation.
References
- 1. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 8. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 9. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This critical step in carbohydrate synthesis can present several challenges, and this guide aims to provide solutions to common issues encountered in the laboratory.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the debenzylation of this compound.
Q1: My catalytic hydrogenation reaction for debenzylation is slow or incomplete. What are the common causes and solutions?
A1: Slow or incomplete hydrogenolysis is a frequent challenge. Several factors can contribute to this issue:
-
Catalyst Activity: The activity of the palladium catalyst is crucial.[1][2]
-
Catalyst Poisoning: The catalyst can be poisoned by impurities such as sulfur or halide residues from previous reaction steps.[1]
-
Solution: Ensure all glassware is thoroughly cleaned and that all solvents and reagents are of high purity. If catalyst poisoning is suspected, increasing the catalyst loading may help, but purification of the starting material is the best approach.
-
-
Insufficient Hydrogen Pressure: While many debenzylation reactions proceed at atmospheric pressure (e.g., using a hydrogen balloon), sterically hindered benzyl groups may require higher pressures.
-
Solvent Choice: The solvent can significantly impact the reaction rate and efficiency.
-
Solution: Protic solvents like methanol (MeOH) and ethanol (EtOH) are generally preferred.[2] In some cases, the addition of an acid, such as acetic acid (AcOH), can facilitate the reaction by protonating the heteroatom.[2] For substrates with poor solubility, a mixture of solvents like THF/MeOH or EtOAc/THF/MeOH can be beneficial.[3]
-
-
Reaction Temperature: Higher temperatures can increase the reaction rate.
-
Solution: Gently heating the reaction mixture may improve the rate of debenzylation.[2]
-
Q2: I am observing side reactions, such as the reduction of other functional groups. How can I improve the selectivity of the debenzylation?
A2: Achieving high selectivity is critical, especially when other reducible functional groups are present in the molecule.
-
Catalyst Selection: The choice of catalyst can influence selectivity.
-
Solution: Pearlman's catalyst (Pd(OH)₂/C) is often considered milder and more selective than Pd/C and is less prone to causing over-reduction.[1]
-
-
Reaction Conditions: Modifying the reaction parameters can enhance selectivity.
-
Solution: Lowering the hydrogen pressure and reaction temperature can often improve selectivity.[1]
-
-
Alternative Debenzylation Methods: If catalytic hydrogenation is not providing the desired selectivity, consider alternative methods.
-
Solution:
-
Transfer Hydrogenation: This method uses a hydrogen donor in situ, avoiding the need for gaseous hydrogen. Common hydrogen donors include formic acid, ammonium formate, and triethylsilane.[4][5] This can be a milder alternative.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation.[6] This method is orthogonal to reductive methods.
-
Birch Reduction: Using sodium in liquid ammonia is another powerful method for cleaving benzyl ethers, though it is not selective for benzyl groups over other reducible functionalities.[3]
-
-
Q3: How can I monitor the progress of my debenzylation reaction effectively?
A3: Monitoring the reaction is essential to determine the endpoint and avoid over-reaction or incomplete conversion.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.
-
Procedure: Co-spot the reaction mixture with the starting material. The product, being more polar due to the free hydroxyl groups, will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information.
-
Procedure: LC-MS can confirm the disappearance of the starting material and the appearance of the desired product mass, as well as detect any partially debenzylated intermediates or side products.[1]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for various debenzylation methods applicable to this compound and related carbohydrate derivatives.
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Pressure | Typical Yield | Reference |
| Catalytic Hydrogenation | 10% Pd/C (10-20 mol%) | H₂ | MeOH or EtOH | Room Temp. | 1 atm - 100 psi | Good to Excellent | [1] |
| Catalytic Hydrogenation | Pd(OH)₂/C (Pearlman's) | H₂ | MeOH or EtOH | Room Temp. | 1 atm - 100 psi | Good to Excellent | [1][2] |
| Transfer Hydrogenation | 10% Pd/C | Triethylsilane | CH₃OH | Room Temp. | N/A | Excellent | [4] |
| Transfer Hydrogenation | Pd/C | Formic Acid | Various | Room Temp. | N/A | Good | [5] |
| Oxidative Cleavage | DDQ | N/A | CH₂Cl₂/H₂O | Room Temp. | N/A | Substrate Dependent | [6] |
| Birch Reduction | Na | Liquid NH₃ | THF/EtOH | -78 °C | N/A | Good | [3] |
Detailed Experimental Protocol
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline for the debenzylation of this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (H₂)
-
Round-bottom flask equipped with a magnetic stir bar
-
Hydrogenation apparatus (e.g., hydrogen balloon setup or Parr shaker)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.
-
Inerting: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (typically 10-20 mol% by weight relative to the substrate).[1]
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.[1]
-
Maintain a positive pressure of H₂ (e.g., with a balloon or using a hydrogenation apparatus) and stir the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within a few hours to 24 hours, depending on the scale and reaction conditions.
-
Work-up:
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Caution: Pd/C can be pyrophoric, especially when dry and exposed to air. Do not allow the catalyst to dry on the filter paper.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The resulting D-glucopyranose is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete debenzylation.
Caption: Overview of debenzylation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Problem: My compound appears to be degrading on the silica gel column.
Solution: this compound can be sensitive to the acidic nature of silica gel.[1] If you observe streaking on your TLC plate or a lower than expected yield, consider the following:
-
Deactivate the silica gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.5-1%).[2]
-
Alternative stationary phases: For particularly sensitive compounds, consider using a less acidic stationary phase like Florisil or alumina.[1]
Problem: I am having difficulty separating the product from other benzylated impurities.
Solution: The crude product from the synthesis of this compound may contain under-benzylated (e.g., tri-O-benzylated) or over-benzylated (e.g., methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside) species.[3] To improve separation:
-
Optimize your solvent system: A shallow gradient of ethyl acetate in hexane is often effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.[4][5]
-
Fine-tune the gradient: For very close spots, a very slow, shallow gradient can enhance resolution.
-
Consider a different solvent system: If hexane/ethyl acetate is not effective, you could explore other solvent systems like toluene/ethyl acetate.
Problem: The column is running very slowly or has stopped.
Solution: A blockage in the column can be caused by several factors:
-
Insoluble material: Ensure your crude sample is fully dissolved before loading. If there are particulates, filter the sample solution.
-
Precipitation on the column: If the compound precipitates at the top of the column when the mobile phase is introduced, you may need to dissolve your sample in a slightly more polar solvent or use a dry loading technique.[2]
-
Column packing: Improperly packed columns can lead to poor flow. Ensure the silica gel is well-settled and free of air bubbles.
Problem: My purified product is not crystalline.
Solution: If your this compound product oils out instead of crystallizing, it may be due to residual impurities.
-
Re-purify the material: A second chromatographic purification may be necessary.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. Mixtures of ethyl acetate and hexane, or ethanol may be effective.[6]
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common and effective mobile phase is a gradient of ethyl acetate in hexane (or heptane).[4][5][7] A typical gradient might start at 5% ethyl acetate and gradually increase to 30-40% ethyl acetate.
Q2: What is the expected Rf value for this compound on a TLC plate?
A2: The Rf value will vary depending on the exact solvent system. In a 40% ethyl acetate in n-heptane system, a similar compound was reported to have an Rf of approximately 0.43.[8] It is recommended to develop a TLC in your chosen solvent system to determine the exact Rf value before running the column.
Q3: What are the most common impurities I should expect?
A3: Common impurities arise from the benzylation reaction and can include:
-
Under-benzylated species: Such as tri-O-benzyl glucopyranose derivatives.[9]
-
Starting materials: Unreacted starting glucoside.
-
Reagents: Benzyl bromide or benzyl alcohol.
Q4: How can I visualize the spots on a TLC plate?
A4: Since this compound has aromatic rings, it can be visualized under UV light (254 nm).[7] Additionally, you can use a potassium permanganate stain or a sulfuric acid/ethanol charring solution for visualization.[7]
Q5: What is a typical yield for the purification?
A5: A synthesis and subsequent purification can yield the product in high purity (≥98% by TLC).[10] The overall yield will depend on the success of the preceding reaction.
Experimental Protocol: Flash Chromatography Purification
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography on silica gel.
1. Preparation of the Crude Sample:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or toluene.
-
Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel, and then evaporate the solvent. This is often the preferred method as it can lead to better separation.[11]
2. Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial, low-polarity mobile phase.
3. Elution:
-
Begin elution with a low-polarity mobile phase, for example, 5% ethyl acetate in hexane.
-
Gradually increase the polarity of the mobile phase. A suggested gradient is from 5% to 40% ethyl acetate in hexane over 20-30 column volumes.
-
Monitor the elution of the product using thin-layer chromatography (TLC).
4. Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane/Heptane | [4][5][7] |
| Starting Polarity | ~5% Ethyl Acetate | [4] |
| Final Polarity | ~30-40% Ethyl Acetate | [8] |
| Typical Rf | ~0.43 in 40% EtOAc/n-heptane (for a related compound) | [8] |
| Purity after one column | ≥98% (TLC) | [10] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. synthose.com [synthose.com]
- 10. This compound ≥98% (TLC) | 4132-28-9 [sigmaaldrich.com]
- 11. selekt.biotage.com [selekt.biotage.com]
Technical Support Center: Overcoming Steric Hindrance in Glycosylation with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Welcome to the technical support center for glycosylation reactions involving the sterically demanding donor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on overcoming steric hindrance in the synthesis of complex carbohydrates.
Frequently Asked Questions (FAQs)
Q1: Why is glycosylation with this compound challenging, especially with hindered alcohols?
A1: The primary challenge arises from steric hindrance. The four bulky benzyl groups on the glucopyranose donor shield the anomeric center, making it difficult for the nucleophilic hydroxyl group of the acceptor alcohol to approach and form the glycosidic bond. This steric congestion is exacerbated when the acceptor alcohol is also sterically hindered (e.g., a secondary or tertiary alcohol), leading to low reaction rates and yields.
Q2: What are the common side reactions observed during these challenging glycosylation reactions?
A2: Common side reactions include the formation of orthoesters, elimination products (glycals), and decomposition of the glycosyl donor or acceptor. With highly reactive promoters, degradation of the starting materials can be a significant issue, leading to a complex mixture of byproducts and reduced yield of the desired glycoside. For instance, in a bismuth(III) triflate-catalyzed reaction, the formation of benzyl 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-d-glucopyranoside was observed as a major by-product, likely from the degradation of the donor and subsequent reaction with liberated benzyl alcohol.[1]
Q3: How can I improve the yield and stereoselectivity of my glycosylation reaction with a hindered acceptor?
A3: Several strategies can be employed:
-
Choice of Activating System: The selection of an appropriate activating system (promoter/Lewis acid) is critical. Highly reactive systems may be necessary to overcome the low reactivity of the hindered partners, but they can also lead to side reactions. Milder activators may offer better selectivity but lower yields.
-
Reaction Conditions: Optimization of reaction temperature, time, and solvent is crucial. Lower temperatures often favor the formation of the kinetic product and can improve stereoselectivity.
-
Donor Modification: In some cases, modifying the glycosyl donor to a more reactive species, such as a trichloroacetimidate or a glycosyl halide, can improve reaction outcomes.
-
Use of Additives: Additives can influence the reaction pathway and stereoselectivity. For example, nitriles as solvents or additives can favor the formation of β-glycosides.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Insufficient Activation: The promoter may not be strong enough to activate the sterically hindered donor. | - Increase the amount of promoter or switch to a more powerful activating system (e.g., from Bi(OTf)₃ to a NIS/TfOH system).- Consider converting the hemiacetal donor to a more reactive species like a glycosyl trichloroacetimidate. |
| Steric Hindrance: Extreme steric bulk on both the donor and acceptor is preventing the reaction. | - Increase reaction temperature to provide more energy to overcome the activation barrier, but monitor for decomposition.- Prolong the reaction time.- Use a less sterically demanding protecting group on the acceptor if possible. | |
| Formation of Multiple Products (Low Selectivity) | Anomerization: The reaction conditions may be promoting the formation of both α and β anomers. | - Lower the reaction temperature to favor kinetic control.- The choice of solvent can influence stereoselectivity; for example, ether-based solvents can sometimes favor α-anomers, while nitriles can favor β-anomers. |
| Side Reactions: The promoter is too harsh, leading to decomposition or rearrangement. | - Reduce the amount of promoter.- Switch to a milder activating system.- Add a proton scavenger (e.g., a non-nucleophilic base) to neutralize any generated acid that might be catalyzing side reactions. | |
| Glycal Formation | Elimination Pathway Favored: The reaction conditions are promoting the elimination of the anomeric leaving group. | - Use a less acidic promoter.- Lower the reaction temperature. |
| Orthoester Formation | Neighboring Group Participation: An adjacent acyl protecting group is participating in the reaction. | - This is less of a concern with benzyl protecting groups. However, if acyl groups are present elsewhere in the acceptor, consider replacing them with ether protecting groups. |
Quantitative Data on Glycosylation Methods
The following tables summarize quantitative data from various studies on the glycosylation of this compound and its derivatives with sterically hindered alcohols.
Table 1: Glycosylation with Secondary Alcohols
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | Cyclohexanol | AgOTf/p-nitrobenzenesulfonyl chloride/triethylamine | Dichloromethane | RT | 2 | 85 (β) | [2] |
| This compound derivative | This compound | 5 mol% Bi(OTf)₃ | Dichloromethane | 0 | 15 | 55 (α,α) | [1] |
| This compound derivative | This compound | 5 mol% Bi(OTf)₃ | Dichloromethane | 0 | 3 | 70 (α,α) | [3] |
| 2,3,4,6-tetra-O-benzyl-d-glucosyl N-1,1-dimethylpropargyl carbamate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 2 mol% L*AuCl / 5 mol% AgOTf | Dichloromethane | RT | 10 min | 91 (β) | [4][5] |
L*AuCl = [Tris(2,4-di-tert-butylphenyl)phosphite]gold(I) chloride
Note: Data for glycosylation with tertiary alcohols using this compound is limited in the surveyed literature, reflecting the extreme difficulty of these reactions.
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Glycosylation with a Glycosyl N-1,1-Dimethylpropargyl Carbamate Donor
This protocol is adapted from a study demonstrating the use of a gold(I) catalyst for the glycosylation of a perbenzylated glucose donor.[4][5]
Materials:
-
2,3,4,6-tetra-O-benzyl-D-glucosyl N-1,1-dimethylpropargyl carbamate (Donor)
-
Hindered alcohol (Acceptor)
-
[Tris(2,4-di-tert-butylphenyl)phosphite]gold(I) chloride (L*AuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4Å)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor (1.2 equiv) and the acceptor (1.0 equiv).
-
Add freshly activated molecular sieves (4Å).
-
Add anhydrous DCM to dissolve the reactants.
-
In a separate vial, prepare the catalyst solution by dissolving L*AuCl (2 mol%) and AgOTf (5 mol%) in anhydrous DCM.
-
Add the catalyst solution to the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-60 minutes.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Bismuth(III) Triflate-Catalyzed Glycosylation
This protocol is based on a method using Bi(OTf)₃ as a catalyst for the coupling of a perbenzylated glucose derivative.[1][3]
Materials:
-
This compound derivative (Donor)
-
Hindered alcohol (Acceptor)
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous Calcium Sulfate (CaSO₄)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add Bi(OTf)₃ (5 mol%) and anhydrous CaSO₄.
-
Add anhydrous DCM and cool the suspension to 0 °C.
-
Add the glycosyl donor (1.0 equiv) to the cooled suspension.
-
Add the acceptor alcohol (1.5 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can vary from 3 to 15 hours.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with DCM.
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by preparative silica gel TLC or column chromatography.
Visualizations
Experimental Workflow for Gold(I)-Catalyzed Glycosylation
Caption: Workflow for Gold(I)-Catalyzed Glycosylation.
Logical Relationship for Overcoming Steric Hindrance
Caption: Strategies to overcome steric hindrance.
References
Stability and storage conditions for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Technical Support Center: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of this compound, along with troubleshooting guides for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
The recommended storage conditions for solid this compound vary among suppliers. For optimal stability, it is advised to store the compound in a tightly sealed container, protected from light and moisture. A summary of storage recommendations is provided in the table below. For solutions, storage at -20°C for up to one month and -80°C for up to six months is recommended.[1]
Q2: What is the appearance and stability of this compound?
This compound is typically a white to off-white crystalline solid. It is generally stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents and can be sensitive to acidic conditions, which may lead to the cleavage of the benzyl ether protecting groups.
Q3: What are the potential degradation pathways for this compound?
The primary degradation pathways for this compound involve:
-
Debenzylation: Cleavage of the benzyl ether linkages, which can be initiated by acidic conditions or catalytic hydrogenation, resulting in the formation of partially debenzylated glucopyranose derivatives and benzyl alcohol.
-
Oxidation: The hemiacetal group can be oxidized to form the corresponding gluconolactone.
-
Reduction: The hemiacetal can be reduced to an open-chain polyol.
Q4: What are some common impurities that might be present in this compound?
Common impurities can arise from the synthetic process and include:
-
Regioisomers: Incomplete benzylation can lead to isomers with free hydroxyl groups at positions other than C1.
-
Per-benzylated products: Over-benzylation can result in the formation of the fully protected methyl glucoside.
-
Starting materials and reagents: Residual starting materials or reagents from the synthesis.
-
Dibenzyl ether: A common byproduct from reactions involving benzyl bromide or benzyl chloride.
Troubleshooting Guides
Low Yield in Glycosylation Reactions
Low yields in glycosylation reactions using this compound as a glycosyl donor or acceptor can be due to several factors.
Troubleshooting Workflow for Low Glycosylation Yield
Caption: A logical workflow for diagnosing the cause of low glycosylation yields.
Unexpected Spots on TLC Analysis
The appearance of unexpected spots during Thin Layer Chromatography (TLC) analysis can indicate degradation or the presence of impurities.
Interpreting Unexpected TLC Spots
Caption: A guide to potential causes of unexpected spots on a TLC plate.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Solid this compound
| Supplier | Recommended Storage Temperature | Additional Notes |
| Sigma-Aldrich | -20°C | Shipped on wet ice. |
| GoldBio | Room temperature | - |
| Biosynth | < -15°C | Close container well, protect from light. |
| Synthose | 0 to 8°C | - |
| MedchemExpress | -20°C or -80°C (for solutions) | For stock solutions. |
| Thermo Scientific | -20°C | Incompatible with oxidizing agents. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A mixture of hexane and ethyl acetate (e.g., 2:1 or 3:1 v/v) can be a good starting point. The polarity can be adjusted based on the separation.
-
Visualization reagent: p-Anisaldehyde stain (solution of p-anisaldehyde, sulfuric acid, and ethanol) or a potassium permanganate stain.
-
Heat gun or oven
Procedure:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate thoroughly.
-
Visualize the spots by either observing under UV light (254 nm) if the compound is UV active, or by staining with a suitable reagent (e.g., p-anisaldehyde or potassium permanganate) followed by gentle heating.
-
Calculate the Retention Factor (Rf) for each spot. A single spot indicates high purity, while multiple spots suggest the presence of impurities.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a starting point for developing a stability-indicating HPLC method. Method development and validation are crucial for accurate stability assessment.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution with water (A) and acetonitrile (B) is recommended.
-
Example Gradient: Start with 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. The gradient should be optimized to achieve good separation of the main peak from any potential degradants.
Procedure:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Inject a suitable volume of the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) where the benzyl groups absorb UV light.
-
To assess stability, subject samples of the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample.
-
The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The method should be able to resolve the main peak from all degradation product peaks.
Protocol 3: Identification of Impurities by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying impurities and degradation products.
Sample Preparation:
-
Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃).
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer.
Data Analysis:
-
Main Compound: The spectrum of pure this compound will show characteristic signals for the anomeric proton (a doublet, typically between 4.5 and 5.5 ppm, depending on the anomer), the pyranose ring protons (multiplets, typically between 3.3 and 4.2 ppm), the benzylic protons (a series of doublets and multiplets, typically between 4.4 and 5.0 ppm), and the aromatic protons (multiplets, between 7.1 and 7.4 ppm).
-
Benzyl Alcohol Impurity: The presence of benzyl alcohol will be indicated by a singlet for the benzylic CH₂ protons at around 4.6 ppm and aromatic signals.
-
Dibenzyl Ether Impurity: Dibenzyl ether will show a characteristic singlet for the benzylic protons around 4.5 ppm.
-
Partially Debenzylated Impurities: The appearance of new, broader signals in the hydroxyl region and changes in the multiplets of the pyranose ring protons can indicate the presence of partially debenzylated species.
By integrating the signals corresponding to the impurities and the main compound, it is possible to quantify the level of these impurities.
References
Anomeric Control in Reactions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling anomeric selectivity in glycosylation reactions involving 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in controlling anomeric selectivity with this compound?
A1: The primary challenge stems from the absence of a participating group at the C-2 position. The benzyl ether at C-2 does not assist in shielding one face of the anomeric center during the reaction, which can lead to the formation of both α and β anomers.[1][2] Achieving high stereoselectivity, therefore, requires careful control of reaction conditions.
Q2: How is this compound typically activated for glycosylation reactions?
A2: this compound is a hemiacetal and is often converted into a more reactive glycosyl donor. A common method is its conversion to a glycosyl trichloroacetimidate.[3][4] This is typically achieved by reacting the hemiacetal with trichloroacetonitrile in the presence of a base like potassium carbonate.[3] Other activation methods include conversion to glycosyl halides or activation with systems like p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine.[5]
Q3: What are the general mechanistic principles governing the formation of α- and β-glycosides from this donor?
A3: The stereochemical outcome is largely influenced by the reaction mechanism, which can range from SN1 to SN2 type pathways.[6]
-
SN1-like pathway: This pathway involves the formation of a transient oxocarbenium ion. The glycosyl acceptor can then attack from either the α- or β-face. The thermodynamically more stable product, often the α-glycoside due to the anomeric effect, is frequently favored. This pathway is more common with less nucleophilic acceptors.[6]
-
SN2-like pathway: This pathway involves a direct displacement of the leaving group by the glycosyl acceptor. This typically results in an inversion of the anomeric configuration. For example, starting with a β-trichloroacetimidate donor would favor the formation of an α-glycoside. This pathway is more likely with more nucleophilic acceptors.
Q4: How do solvents influence the anomeric selectivity?
A4: Solvents play a crucial role in stabilizing reaction intermediates and can significantly impact the α/β ratio. Ethereal solvents like diethyl ether can favor the formation of α-glycosides.[7] In contrast, nitrile solvents like acetonitrile can promote the formation of a transient α-nitrilium ion, which then directs the incoming acceptor to the β-face, leading to the formation of the β-glycoside.[8] The choice of solvent can sometimes even switch the diastereoselectivity of the reaction.[7]
Q5: What is the effect of temperature on anomeric control?
A5: Temperature is a critical parameter in glycosylation reactions.[1] Lower temperatures (e.g., -78 °C) often enhance selectivity by favoring one reaction pathway over another.[2] Reactions run at lower temperatures are more likely to be under kinetic control, which can favor the formation of a specific anomer.
Troubleshooting Guides
Issue 1: Low α-selectivity in the glycosylation reaction.
Q: My reaction is producing a mixture of α and β anomers with a low α/β ratio. How can I improve the α-selectivity?
A: Low α-selectivity is a common issue. Here are several strategies to enhance the formation of the α-anomer:
-
Choice of Solvent: The use of ethereal solvents, such as diethyl ether, has been shown to favor α-selectivity.[7] Avoid nitrile solvents if the α-anomer is the desired product.
-
Use of Additives: The addition of dimethylformamide (DMF) can promote the formation of a β-glycosyl imidate intermediate, which can then react to form the α-glycoside with higher selectivity.[9]
-
Pre-activation of the Donor: A pre-activation strategy, where the glycosyl donor is activated before the addition of the acceptor, can sometimes improve stereoselectivity.[2]
-
Temperature Control: Running the reaction at a lower temperature, such as -78 °C, can improve the selectivity.[2]
-
Donor and Activator Choice: Using a β-trichloroacetimidate donor in an SN2-type reaction will lead to the α-product. The choice of activator can also influence the mechanism and thus the stereochemical outcome.
Issue 2: Poor yield of the desired glycoside.
Q: I am getting a low yield of my desired glycosylated product. What are the possible causes and solutions?
A: Poor yields can result from several factors:
-
Side Reactions: Common side reactions include the formation of orthoesters, elimination products, or hydrolysis of the glycosyl donor.[10] Careful control of reaction conditions, such as temperature and the exclusion of water, is crucial.
-
Donor Instability: The activated glycosyl donor may be unstable under the reaction conditions. A pre-activation protocol at low temperatures can help to mitigate this.[2]
-
Anomerization of the Donor: The glycosyl donor itself can anomerize, leading to a mixture of reactive species and potentially lower yields of the desired product.
-
Sub-optimal Activator Concentration: The amount and type of activator are critical. Using a sub-stoichiometric amount of a strong activator like triflic acid can sometimes lead to the formation of unreactive side products.[11]
Issue 3: Formation of unexpected byproducts.
Q: I am observing unexpected spots on my TLC plate. What are these byproducts and how can I avoid them?
A: Unexpected byproducts can complicate purification and reduce yields.
-
Orthoester Formation: If an acyl-protected acceptor is used, orthoester formation can be a significant side reaction.
-
Trehalose Dimers: Self-condensation of the glycosyl donor can lead to the formation of trehalose-type dimers. Using a slight excess of the glycosyl acceptor can help to minimize this.
-
Products from Donor Degradation: The glycosyl donor can degrade under the reaction conditions, leading to various byproducts. For example, benzyl alcohol can be generated from the degradation of the donor and subsequently react.[12] Running the reaction at a lower temperature and for a shorter duration can help.[12]
Quantitative Data on Anomeric Selectivity
The following tables summarize the effect of different reaction parameters on the α/β ratio in glycosylation reactions with this compound derivatives.
Table 1: Effect of Glycosyl Donor and Activator
| Glycosyl Donor | Activator | Acceptor | Solvent | Temp (°C) | α:β Ratio | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (α/β ≈ 1:4) | TMSOTf | Protected Tubercidin | DCM | -30 | 4:1 | 79 | [3] |
| This compound | Bi(OTf)₃ | 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-D-glucopyranose | CH₂Cl₂ | 0 | α-only | 55 | [12] |
| This compound | p-NO₂C₆H₄SO₂Cl, AgOTf, Et₃N | Methanol | Not specified | Not specified | β-only | Not specified | [5] |
Table 2: Effect of Solvent on Stereoselectivity
| Glycosyl Donor | Acceptor | Solvent | α:β Ratio | Reference |
| 2-O-benzyl-protected fucopyranosyl donor | Long-chain alcohol | Diethyl ether | Practical α-selectivity | [7] |
| 2-O-benzyl-protected fucopyranosyl donor | Long-chain alcohol | Dichloromethane | Practical β-selectivity | [7] |
Experimental Protocols
Protocol 1: Preparation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Trichloroacetimidate
This protocol is adapted from the synthesis of a similar trichloroacetimidate donor.[3]
-
Materials:
-
This compound
-
Trichloroacetonitrile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous K₂CO₃ (e.g., 3 equivalents).
-
Add trichloroacetonitrile (e.g., 5 equivalents) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the K₂CO₃.
-
Wash the Celite pad with DCM.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the trichloroacetimidate donor. The α and β anomers can often be separated.
-
Protocol 2: General Glycosylation Procedure with a Trichloroacetimidate Donor
This protocol is a general guideline based on a reported glycosylation reaction.[3]
-
Materials:
-
Glycosyl acceptor (with a free hydroxyl group)
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (glycosyl donor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (activator)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
-
Procedure:
-
To a solution of the glycosyl acceptor (1 equivalent) and the glycosyl donor (e.g., 1.2 equivalents) in anhydrous DCM, add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C).
-
Add a solution of TMSOTf (e.g., 0.1-0.2 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the α and β glycosides.
-
Visualizations
Caption: Competing pathways in glycosylation reactions.
Caption: Experimental workflow for a glycosylation reaction.
Caption: Troubleshooting logic for low α-selectivity.
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Total Synthesis of 5′-O-α-d-Glucopyranosyl Tubercidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jameasaifiyah.edu [jameasaifiyah.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-induced anomeric diastereoselectivity switching using a single glycosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside | MDPI [mdpi.com]
Technical Support Center: Optimizing Glycosidic Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for glycosidic bond formation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of glycosides, oligosaccharides, and glycoconjugates.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues in glycosylation reactions.
Problem: Low or No Product Yield
Low or no yield of the desired glycoside is one of the most frequent challenges. The following guide provides a step-by-step approach to identify and address the root cause.
Troubleshooting Workflow for Low Glycosylation Yield
Caption: A logical workflow for diagnosing the cause of low glycosylation yields.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Use of molecular sieves (typically 3Å or 4Å, activated) is highly recommended.
-
Reagent Purity: Confirm the purity of the glycosyl donor, acceptor, and any promoters or catalysts. Impurities can inhibit the reaction or lead to side products.
-
Stoichiometry: Double-check the molar ratios of your reactants. It is common to use a slight excess of the glycosyl donor.
-
-
Assess Glycosyl Donor Activation:
-
Incomplete Activation: The chosen promoter or catalyst may not be effectively activating the glycosyl donor. Consider increasing the equivalents of the activator or switching to a more potent one.
-
Donor Stability: The glycosyl donor may be degrading under the activation conditions. This can be checked by TLC or LC-MS analysis of the reaction mixture before adding the acceptor.
-
Pre-activation: For some systems, pre-activating the donor at a low temperature before adding the acceptor can improve yields.[1]
-
-
Investigate Glycosyl Acceptor Reactivity:
-
Steric Hindrance: A sterically hindered hydroxyl group on the acceptor can significantly slow down the reaction. More forcing conditions (higher temperature, longer reaction time, more active promoter) may be required.
-
Low Nucleophilicity: The nucleophilicity of the acceptor's hydroxyl group is crucial. Electron-withdrawing protecting groups on the acceptor can reduce its reactivity.
-
-
Evaluate Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and slowly warmed to room temperature.[2] Isothermal conditions can also be effective and improve reproducibility.
-
Solvent: The choice of solvent can dramatically influence the reaction outcome. Dichloromethane (DCM) and acetonitrile (MeCN) are common, but others like toluene or diethyl ether may be beneficial for specific systems.
-
Concentration: The concentration of the reactants can affect the reaction rate and, in some cases, the stereoselectivity.[2]
-
-
Optimize Purification Strategy:
-
Product Lability: The desired product may be unstable to the purification conditions (e.g., silica gel chromatography). Consider alternative purification methods like size-exclusion chromatography or recrystallization.
-
Co-elution: The product may be co-eluting with byproducts or starting materials, leading to apparent low yields. Optimize your chromatography conditions for better separation.
-
Problem: Poor Stereoselectivity (Incorrect α/β Ratio)
Controlling the stereochemistry at the newly formed anomeric center is a major challenge in glycosylation.
Decision Tree for Improving Stereoselectivity
Caption: A decision tree to guide the optimization of stereoselectivity in glycosylation reactions.
Key Factors Influencing Stereoselectivity:
-
C-2 Protecting Group: This is often the most critical factor.
-
Participating groups (e.g., acetate, benzoate) can form a cyclic intermediate that blocks one face of the sugar, leading to the formation of 1,2-trans products.[3]
-
Non-participating groups (e.g., benzyl, silyl ethers) do not offer this anchimeric assistance, and the stereochemical outcome is determined by other factors. This is necessary for the synthesis of 1,2-cis glycosides.[3]
-
-
Solvent: The solvent can have a profound effect on stereoselectivity.
-
Nitrile solvents (e.g., acetonitrile, propionitrile) can participate in the reaction to favor the formation of β-glycosides .[2]
-
Ether solvents (e.g., diethyl ether, THF) can favor the formation of α-glycosides .
-
-
Temperature: Lowering the reaction temperature generally favors an SN2-type mechanism, which can lead to higher stereoselectivity.
-
Promoter/Catalyst: The choice of promoter can influence the reaction mechanism (SN1 vs. SN2) and thus the stereochemical outcome. Strong Lewis acids tend to promote SN1-like pathways, which can lead to a mixture of anomers.
Problem: Formation of Byproducts
The formation of byproducts complicates purification and reduces the yield of the desired product.
Common Byproducts and Mitigation Strategies:
-
Orthoesters: These are common byproducts when using donors with a C-2 participating group.[4]
-
Glycal (Elimination Product): Formation of a glycal can occur, especially with hindered acceptors or under strongly basic conditions.
-
Mitigation:
-
Use milder reaction conditions.
-
Ensure the absence of strong, non-nucleophilic bases.
-
-
-
Products of Protecting Group Cleavage or Migration:
-
Mitigation:
-
Carefully select protecting groups that are stable to the glycosylation conditions.
-
Optimize the reaction temperature and time to minimize exposure to harsh conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the Koenigs-Knorr reaction and using thioglycosides?
| Feature | Koenigs-Knorr Reaction | Thioglycoside Glycosylation |
| Glycosyl Donor | Glycosyl halide (bromide or chloride) | Thioglycoside (e.g., S-ethyl, S-phenyl) |
| Promoter | Heavy metal salts (e.g., Ag₂CO₃, Ag₂O, Hg(CN)₂)[3][7] | Thiophilic promoters (e.g., NIS/TfOH, DMTST, IDCP)[8] |
| Stability of Donor | Generally less stable, often prepared in situ. | Highly stable and can be purified and stored.[8] |
| Versatility | A classic and reliable method, especially for 1,2-trans glycosides. | Highly versatile; reactivity can be "tuned" (armed/disarmed donors). |
Q2: How do I choose the right solvent for my glycosylation reaction?
The choice of solvent is critical for both yield and stereoselectivity. Here is a summary of the effects of common solvents:
| Solvent | Polarity | Typical Effect on Stereoselectivity (with non-participating C-2 group) | Notes |
| Dichloromethane (DCM) | Non-polar, aprotic | Often gives a mixture of anomers, can favor β-products.[9] | A good starting point for many reactions. |
| Acetonitrile (MeCN) | Polar, aprotic | Strongly favors β-glycoside formation (the "nitrile effect").[2] | Can also act as a nucleophile, leading to byproducts. |
| Diethyl Ether (Et₂O) | Non-polar, aprotic | Tends to favor α-glycoside formation.[9] | Can decrease reaction rates. |
| Toluene | Non-polar, aprotic | Can favor α-glycoside formation. | Useful for azeotropic removal of water. |
Q3: My reaction is very sluggish. How can I increase the reaction rate?
-
Increase Temperature: Carefully increasing the reaction temperature can significantly speed up the reaction, but may also lead to more side products or reduced stereoselectivity.
-
Use a More Reactive Donor: "Armed" glycosyl donors (with electron-donating protecting groups like benzyl ethers) are more reactive than "disarmed" donors (with electron-withdrawing groups like acetyl esters).
-
Use a Stronger Promoter: For example, TMSOTf is a stronger Lewis acid than BF₃·OEt₂.
-
Increase Concentration: A higher concentration of reactants will generally lead to a faster reaction rate.
Experimental Protocols
General Protocol for Koenigs-Knorr Glycosylation
This protocol describes a general procedure for the formation of a β-glycoside using a glycosyl bromide with a C-2 participating group.
Materials:
-
Glycosyl bromide (donor, 1.0 equiv)
-
Alcohol (acceptor, 1.1-1.5 equiv)
-
Silver(I) carbonate (promoter, 1.5-2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated 4Å molecular sieves
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor and activated 4Å molecular sieves.
-
Add anhydrous DCM to dissolve the acceptor.
-
Add the silver carbonate promoter to the mixture.
-
Cool the mixture to 0°C.
-
In a separate flask, dissolve the glycosyl bromide donor in a minimal amount of anhydrous DCM.
-
Add the solution of the glycosyl donor dropwise to the acceptor/promoter mixture over 15-30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting Tips:
-
If the reaction does not start: Ensure all reagents are strictly anhydrous. The silver carbonate may need to be freshly prepared or dried.
-
If the reaction is slow: Consider using a more active promoter like silver oxide or silver triflate.
-
Formation of an orthoester byproduct: Avoid excess base and consider using a stronger Lewis acid promoter.
General Protocol for Thioglycoside Activation with NIS/TfOH
This is a widely used method for the activation of thioglycoside donors.
Materials:
-
Thioglycoside (donor, 1.2 equiv)
-
Alcohol (acceptor, 1.0 equiv)
-
N-Iodosuccinimide (NIS, 1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv, as a stock solution in DCM)
-
Anhydrous dichloromethane (DCM)
-
Activated 4Å molecular sieves
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated 4Å molecular sieves.
-
Add anhydrous DCM.
-
Cool the mixture to the desired starting temperature (e.g., -40°C to -78°C).
-
Add NIS to the stirred suspension.
-
Add the catalytic amount of TfOH dropwise. The reaction mixture will typically turn a dark color.
-
Stir the reaction at the low temperature for a specified time (e.g., 30-60 minutes), then allow it to warm to a higher temperature if necessary. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through Celite®.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting Tips:
-
If the donor is not consumed: The amount of TfOH may be insufficient, or the reaction temperature may be too low.
-
If multiple products are formed: The reaction may be too warm, or the amount of TfOH may be too high, leading to side reactions.
-
For unreactive ("disarmed") donors: A higher concentration of TfOH or a higher reaction temperature may be required.
References
- 1. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
Removal of benzyl protecting groups without affecting other functionalities
Welcome to the technical support center for the selective removal of benzyl (Bn) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of deprotecting benzyl groups without affecting other sensitive functionalities in your molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a benzyl protecting group?
The most prevalent methods for benzyl group cleavage can be broadly categorized into reductive, oxidative, and acid-catalyzed approaches.[1] The choice of method is critical and depends on the stability of other functional groups within the molecule.[2]
-
Reductive Cleavage: This is the most common approach and includes catalytic hydrogenolysis (H₂, Pd/C) and catalytic transfer hydrogenation.[1][3]
-
Oxidative Cleavage: This method is useful when the substrate is sensitive to reductive conditions.[1] Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), ozone, and certain nitroxyl radicals are employed.[1][4][5]
-
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers and esters, but this method is limited to substrates that can withstand acidic conditions.[5][6]
Q2: My compound has a double bond. Can I still use catalytic hydrogenation to remove a benzyl ether?
Standard catalytic hydrogenation with H₂ gas and a palladium catalyst will likely reduce the double bond along with cleaving the benzyl ether.[7] In this scenario, catalytic transfer hydrogenation is a milder alternative that can sometimes offer better selectivity.[5][8] This method uses a hydrogen donor, such as formic acid or ammonium formate, in place of hydrogen gas.[9][10]
Alternatively, oxidative deprotection methods that do not affect alkenes would be a suitable choice.
Q3: How can I remove a benzyl group in the presence of an acid-labile protecting group like a Boc or trityl group?
For substrates containing acid-labile protecting groups, it is crucial to avoid acidic deprotection methods.[6] The ideal choice would be a reductive method performed under neutral conditions.
-
Catalytic Hydrogenolysis (H₂, Pd/C): This is often the method of choice as it is performed under neutral conditions.
-
Catalytic Transfer Hydrogenation: This is another excellent option that avoids strong acids.
It's important to note that the combination of a benzyl ether and an acid-labile trityl ether represents a powerful orthogonal protecting group strategy.[11] The trityl group can be selectively removed with mild acid, leaving the benzyl ether intact, while the benzyl group can be removed by hydrogenolysis without affecting the trityl group.[11]
Q4: I am working with a sulfur-containing compound, and my catalytic hydrogenation is failing. What is happening?
Sulfur-containing compounds are known to poison palladium catalysts, leading to deactivation and incomplete reactions.[8]
Troubleshooting steps:
-
Increase Catalyst Loading: A higher amount of catalyst may be required to overcome the poisoning effect.[6]
-
Use a Poison-Resistant Catalyst: Consider catalysts that are more resistant to sulfur poisoning.
-
Alternative Deprotection Method: If catalyst poisoning remains an issue, switching to a non-catalytic method such as oxidative or, if tolerated by the substrate, acidic cleavage is recommended.
Q5: Can I selectively remove a benzyl ester in the presence of a benzyl ether?
Yes, selective deprotection is possible. For instance, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers, amines, and amides.[12]
Troubleshooting Guide
This section provides a structured approach to overcoming common challenges during benzyl group removal.
Problem 1: Incomplete or Slow Reaction during Catalytic Hydrogenolysis
| Potential Cause | Solution |
| Catalyst Poisoning | If your substrate contains sulfur or certain nitrogen heterocycles, the catalyst may be poisoned.[8] Consider increasing the catalyst loading or switching to a non-hydrogenation-based deprotection method.[6] |
| Poor Catalyst Quality | The activity of Pd/C can vary. Use a fresh or high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active.[6] |
| Mass Transfer Limitations | Ensure vigorous stirring to keep the catalyst suspended. Increasing hydrogen pressure can also improve the reaction rate.[6] |
| Steric Hindrance | For sterically hindered substrates, increasing the reaction temperature and pressure may be necessary. If the reaction still fails, consider an alternative deprotection method.[6] |
Problem 2: Unwanted Side Reactions and Lack of Selectivity
| Issue | Recommended Action |
| Reduction of other functional groups (alkenes, alkynes, nitro groups) | Switch from standard catalytic hydrogenation to catalytic transfer hydrogenation, which can be milder.[5] Alternatively, use an oxidative deprotection method.[1] |
| Cleavage of other protecting groups | Carefully select a deprotection method that is orthogonal to the other protecting groups present in your molecule.[13][14] For example, use hydrogenolysis for a benzyl group in the presence of an acid-labile Boc group. |
Comparative Data on Benzyl Deprotection Methods
The following tables summarize quantitative data for various deprotection methods to aid in selecting the optimal conditions for your substrate.
Table 1: Reductive Deprotection of Benzyl Ethers
| Substrate | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl-protected alcohol | H₂, 10% Pd/C | MeOH | Room Temp | 1 | >95 |
| Benzyl-protected carbohydrate | 10% Pd/C, Formic Acid | MeOH | Room Temp | <1 | >90 |
| N-Benzyl dioctylamine | 10% Pd/C, H₂ | MeOH | Room Temp | 1 | 54 |
| N-Benzyl dioctylamine | 10% Pd/C, 10% Nb₂O₅/C, H₂ | MeOH | Room Temp | 1 | >99 |
Data compiled from multiple sources.[2][10][15]
Table 2: Oxidative and Acidic Deprotection of Benzyl Ethers
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| O-Benzyl protected carbohydrate | Ozone, then NaOMe | CH₂Cl₂/MeOH | -78 | - | High |
| Benzyl ether | BCl₃·SMe₂ | CH₂Cl₂ | 0 | 0.5 | 95 |
| Benzyl ester | TFA | CH₂Cl₂ | Room Temp | 1-6 | High |
Data compiled from multiple sources.[4][9][16]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation
This protocol describes a general procedure for the deprotection of a benzyl ether using catalytic transfer hydrogenation with ammonium formate.[9]
-
Preparation: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate).
-
Hydrogen Donor: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Isolation: Wash the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Deprotection of a Benzyl Ether using BCl₃·SMe₂
This method is particularly useful for substrates with other sensitive functional groups.[16]
-
Preparation: Dissolve the benzyl ether in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of boron trichloride dimethyl sulfide complex (BCl₃·SMe₂) (typically 1.5-3.0 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visual Guides
Decision-Making Workflow for Benzyl Deprotection
The following diagram provides a logical workflow to help you choose the appropriate debenzylation strategy based on the functional groups present in your molecule.
Caption: A flowchart to guide the selection of a benzyl deprotection method.
Orthogonality of Benzyl and Other Protecting Groups
This diagram illustrates the concept of orthogonal protection, where one protecting group can be removed selectively in the presence of another.
Caption: Orthogonality of Benzyl and Trityl protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. jocpr.com [jocpr.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Benzyl vs. Silyl Protecting Groups in D-Glucopyranose Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the selection of an appropriate protecting group strategy is paramount to the success of complex synthetic routes. The polyhydroxylated nature of monosaccharides like D-glucopyranose necessitates a robust and versatile toolkit of protecting groups to achieve desired regioselectivity and stereoselectivity. Among the most widely employed protecting groups for hydroxyl functionalities are benzyl ethers and silyl ethers. This guide provides an objective comparison of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and silyl-protected glucopyranose derivatives, supported by experimental data, detailed protocols, and visual workflows to aid in the strategic planning of synthetic endeavors.
Executive Summary
Both benzyl and silyl protecting groups offer distinct advantages and are chosen based on the specific requirements of the synthetic pathway. Benzyl ethers, forming the basis of this compound, are prized for their exceptional stability across a wide range of chemical conditions, making them suitable for multi-step syntheses. In contrast, silyl ethers offer a spectrum of labilities, tunable by the steric bulk of the substituents on the silicon atom, which allows for selective and often milder deprotection strategies. The choice between these two classes of protecting groups often hinges on a trade-off between stability and ease of removal.
Stability and Reactivity Profile
Benzyl ethers are notably stable to both acidic and basic conditions, as well as a variety of oxidative and reductive reagents.[1] Their removal is most commonly and efficiently achieved through catalytic hydrogenolysis (e.g., H₂/Pd/C), a method that is generally mild and high-yielding.[1] This stability makes perbenzylated glucose a reliable intermediate in lengthy synthetic sequences.
Silyl ethers, on the other hand, exhibit a wider range of stabilities. Their cleavage is typically effected by fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF) or under acidic conditions.[2] The steric hindrance around the silicon atom dictates their lability, with common silyl ethers following a stability trend of TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[2] This graduated lability is a powerful tool for orthogonal protection strategies, where one silyl group can be selectively removed in the presence of another.
A critical consideration in carbohydrate synthesis is the influence of protecting groups on the reactivity of glycosyl donors. Electron-withdrawing groups tend to "disarm" the donor, making it less reactive, while electron-donating groups "arm" it. Benzyl ethers are considered to be arming groups. Silyl ethers, particularly bulky ones, can significantly enhance the reactivity of a glycosyl donor, a phenomenon attributed to both electronic effects and conformational changes they induce in the pyranose ring.[3][4]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between benzyl and silyl protecting groups in the context of D-glucopyranose chemistry.
Table 1: Comparison of Glycosylation Donor Reactivity and Stereoselectivity
| Glycosyl Donor | Acceptor | Conditions | Reaction Time | Yield (%) | α:β Ratio | Reference |
| Per-O-benzyl glucopyranosyl chloride | Various | K₂CO₃, Benzene, reflux | - | 71-91 | 2:1 - 3:1 | [5][6] |
| Per-O-benzyl glucopyranosyl chloride | Various | (R,R)-Thiourea catalyst | - | Excellent | 1,2-trans | [5][6] |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Cholesterol | TMSOTf, CH₂Cl₂ | 1 h | 85 | 1:1.5 | |
| 2,3,4,6-tetra-O-TBDMS-D-glucopyranosyl donor | Methanol | NIS, TfOH | - | High | - | [3] |
| Thioglycoside with benzyl ethers | Methanol | NIS | - | - | - | [3] |
| Thioglycoside with silyl ethers | Methanol | NIS | - | More reactive than benzyl | - | [3] |
Note: Direct head-to-head comparisons under identical conditions are scarce in the literature. The data presented is a compilation from different studies to illustrate general trends. Actual outcomes are highly dependent on the specific donor, acceptor, and reaction conditions.
Table 2: Introduction and Removal of Protecting Groups
| Protecting Group | Introduction Reagents | Typical Yield (%) | Deprotection Reagents | Typical Yield (%) | Reference |
| Benzyl (perbenzylation) | Benzyl bromide, NaH, DMF | >90 | H₂, Pd/C, EtOAc/EtOH | >95 | [1][2] |
| TBDMS (per-silylation) | TBDMS-Cl, Imidazole, DMF | High | TBAF, THF | >95 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a common procedure for the perbenzylation of methyl α-D-glucopyranoside, followed by hydrolysis of the anomeric methyl group.
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, e.g., 4.8 g, 120 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) under an argon atmosphere at 0 °C, add a solution of methyl α-D-glucopyranoside (e.g., 4.85 g, 25 mmol) in anhydrous DMF (50 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (e.g., 17.8 mL, 150 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Cool the reaction to 0 °C and cautiously quench with methanol, followed by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside. A typical yield is in the range of 85-95%.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (e.g., 10 g, 18 mmol) in a mixture of acetic acid (100 mL) and 1 M sulfuric acid (25 mL).
-
Heat the mixture at 100 °C for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a white solid. Typical yields are in the range of 80-90%.
Protocol 2: Per-silylation of D-Glucose with TBDMSCl
This protocol describes the protection of all hydroxyl groups of D-glucose using tert-butyldimethylsilyl chloride.
-
To a solution of D-glucose (e.g., 1.8 g, 10 mmol) and imidazole (e.g., 6.8 g, 100 mmol) in anhydrous DMF (50 mL) under an argon atmosphere, add tert-butyldimethylsilyl chloride (TBDMS-Cl, e.g., 9.0 g, 60 mmol).
-
Stir the reaction mixture at room temperature for 48-72 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the per-silylated glucose derivative.
Protocol 3: Deprotection of Benzyl Ethers via Hydrogenolysis
-
Dissolve this compound (e.g., 1 g, 1.85 mmol) in a mixture of ethyl acetate and ethanol (e.g., 1:1, 20 mL).
-
Add 10% Palladium on charcoal (Pd/C, e.g., 100 mg, 10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield D-glucopyranose. The reaction is typically quantitative.
Protocol 4: Deprotection of TBDMS Ethers with TBAF
-
To a solution of the per-TBDMS protected glucose (e.g., 1 g) in anhydrous tetrahydrofuran (THF, 10 mL), add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (e.g., 1.2 equivalents per silyl group).
-
Stir the reaction at room temperature, monitoring by TLC. The reaction time will vary depending on the specific silyl ether.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue can be purified by silica gel chromatography to remove TBAF salts and any remaining starting material, yielding the deprotected glucose.
Visualizing the Workflow
The following diagrams illustrate the key decision-making and experimental workflows discussed.
Caption: Decision workflow for selecting between benzyl and silyl protecting groups.
Caption: Comparative experimental workflows for benzyl and silyl protection strategies.
Practical Considerations: Cost and Safety
A comprehensive comparison must also include the practical aspects of cost and safety associated with the reagents used for each protecting group strategy.
Benzyl Protection:
-
Reagents: Benzyl bromide, sodium hydride, DMF.
-
Cost: Benzyl bromide is a moderately priced reagent. Sodium hydride is relatively inexpensive. Anhydrous DMF can be a significant cost factor.
-
Safety: Benzyl bromide is a lachrymator and is corrosive. Sodium hydride is highly flammable and reacts violently with water. DMF is a reproductive toxin. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Silyl Protection (TBDMS as an example):
-
Reagents: TBDMS-Cl, imidazole, DMF.
-
Cost: TBDMS-Cl and imidazole are common and relatively inexpensive laboratory reagents.
-
Safety: TBDMS-Cl is corrosive and moisture-sensitive. Imidazole is a skin and eye irritant. As with the benzylation procedure, the use of DMF necessitates careful handling.
In general, the reagents for silylation are considered to be less hazardous than those for benzylation, particularly with respect to the use of sodium hydride.
Conclusion
The choice between this compound and silyl-protected glucopyranose derivatives is a strategic one, dictated by the specific demands of the synthetic target. Benzyl ethers offer robustness and reliability for long and arduous synthetic campaigns. Silyl ethers provide a versatile platform for orthogonal protection and deprotection schemes, with the added benefit of potentially enhancing glycosylation reactivity. By carefully considering the stability profiles, reactivity effects, and practical aspects of each protecting group strategy, researchers can make informed decisions to streamline their synthetic efforts and achieve their molecular targets with greater efficiency and success.
References
- 1. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
A Head-to-Head Comparison of Benzyl and Acetyl Protecting Groups in Carbohydrate Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful oligosaccharide synthesis. The choice between different protecting groups can significantly impact reaction outcomes, including yield, stereoselectivity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of two of the most fundamental and widely used hydroxyl protecting groups in carbohydrate chemistry: the benzyl (Bn) ether and the acetyl (Ac) ester.
This comparison will delve into their chemical properties, stability, and influence on glycosylation reactions. We will present quantitative data, detailed experimental protocols for their installation and removal, and logical diagrams to illustrate key concepts such as orthogonality and reaction mechanisms.
Core Properties and Chemical Behavior
Benzyl and acetyl groups represent two distinct classes of protecting groups with complementary properties. Benzyl groups form ethers, which are generally stable and considered "permanent" protecting groups, intended to endure multiple synthetic steps.[1][2] In contrast, acetyl groups form esters, which are more labile and often employed as "temporary" protection for specific hydroxyls or for global protection/deprotection strategies.[1][3]
The electronic properties of these groups also have a profound effect on the reactivity of the carbohydrate. Ether-type protecting groups like benzyl are electron-donating, leading to more reactive "armed" glycosyl donors.[1][4] Conversely, ester-type groups such as acetyl are electron-withdrawing, creating less reactive "disarmed" donors.[1][4] This difference in reactivity is a powerful tool for controlling the sequence of glycosylation reactions in a one-pot or linear synthesis.
A critical distinction arises when these groups are placed at the C2-hydroxyl position. A C2-acetyl group can act as a "participating group," influencing the stereochemical outcome of a glycosylation to favor the formation of 1,2-trans glycosidic linkages.[5][6] Benzyl groups are non-participating, and the stereochemical outcome is influenced by other factors like the anomeric effect or solvent.[6]
Data Presentation: Benzyl vs. Acetyl Group Comparison
The following table summarizes the key characteristics and performance metrics of benzyl and acetyl protecting groups.
| Feature | Benzyl (Bn) Group | Acetyl (Ac) Group |
| Group Type | Ether | Ester |
| Classification | "Permanent" / Stable | "Temporary" / Labile |
| Linkage | C-O-CH₂Ph | C-O-C(=O)CH₃ |
| Stability (Acid) | Stable[1] | Relatively stable, but can be cleaved under harsh acidic conditions[7] |
| Stability (Base) | Stable[1] | Labile, easily cleaved[3][7][8] |
| Stability (Hydrogenolysis) | Labile[9][10][11] | Stable |
| Effect on Reactivity | "Armed" (activates glycosyl donor)[1][4] | "Disarmed" (deactivates glycosyl donor)[1][4] |
| C2 Stereodirecting Effect | Non-participating | Participating (directs 1,2-trans products)[5][6] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Acetyl)[12] | Orthogonal to hydrogenolysis-labile groups (e.g., Benzyl)[12] |
Mandatory Visualization
The following diagrams illustrate key logical and experimental relationships in the application of benzyl and acetyl protecting groups.
Caption: Orthogonality of Benzyl and Acetyl Groups.
Caption: General Experimental Workflows.
Caption: C2-Acetyl Group Participation Mechanism.
Experimental Protocols
The following are representative protocols for the protection and deprotection of carbohydrate hydroxyl groups using benzyl and acetyl groups.
Protocol 1: Per-O-benzylation of Methyl α-D-glucopyranoside
Objective: To protect all free hydroxyl groups of methyl α-D-glucopyranoside with benzyl groups.
Materials:
-
Methyl α-D-glucopyranoside
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of methyl α-D-glucopyranoside (1.0 equiv.) in anhydrous DMF is cooled to 0°C in an ice bath under an argon atmosphere.
-
Sodium hydride (5.0 equiv., washed with hexanes to remove mineral oil) is added portion-wise to the stirred solution over 20 minutes. The mixture is stirred at 0°C for 30 minutes.
-
Benzyl bromide (5.0 equiv.) is added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 16-24 hours, monitoring by TLC until the starting material is consumed.
-
The reaction is carefully quenched by the slow addition of methanol at 0°C to destroy excess NaH.
-
The mixture is diluted with dichloromethane and washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the per-O-benzylated product.
Protocol 2: De-O-benzylation by Catalytic Transfer Hydrogenation
Objective: To remove all benzyl protecting groups from a carbohydrate.
Materials:
-
Per-O-benzylated carbohydrate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄) or Formic acid[13]
-
Celite®
Procedure:
-
The benzylated carbohydrate (1.0 equiv.) is dissolved in methanol.
-
Palladium on carbon (10-20% by weight of the substrate) is added to the solution.[10]
-
Ammonium formate (5-10 equiv.) is added to the reaction mixture.[10]
-
The mixture is stirred at room temperature or heated to reflux (typically 40-80°C) for 1-4 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the palladium catalyst. The pad is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue can be purified further by chromatography if necessary to remove any salts or byproducts.
Protocol 3: Per-O-acetylation of D-Glucose
Objective: To protect all hydroxyl groups of D-glucose with acetyl groups.
Materials:
-
D-Glucose
-
Anhydrous pyridine
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
D-Glucose (1.0 equiv.) is suspended in anhydrous pyridine at 0°C under an argon atmosphere.
-
Acetic anhydride (10 equiv.) is added dropwise to the suspension.[3]
-
The reaction mixture is stirred and allowed to warm to room temperature. Stirring is continued for 12-18 hours until a clear solution is obtained and TLC analysis indicates full conversion.
-
The reaction mixture is cooled to 0°C and slowly poured into ice-water.
-
The product is extracted with dichloromethane.
-
The organic layer is washed sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the per-O-acetylated glucose, which can be recrystallized (e.g., from ethanol).
Protocol 4: De-O-acetylation using Zemplén Conditions
Objective: To remove all acetyl protecting groups under mild basic conditions.
Materials:
-
Per-O-acetylated carbohydrate
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH or catalytic amount of solid NaOMe
-
Amberlite® IR120 (H⁺ form) resin or a few drops of acetic acid
-
TLC plate for monitoring
Procedure:
-
The acetylated compound (1.0 equiv.) is dissolved in anhydrous methanol under an argon atmosphere and cooled to 0°C.[3]
-
A catalytic amount of sodium methoxide solution (e.g., 0.1 equiv.) is added to the solution.[3]
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC (the product will be significantly more polar). The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, the reaction is neutralized by adding acid-washed ion-exchange resin (Amberlite® IR120, H⁺ form) until the pH is neutral.[3] Alternatively, a few drops of acetic acid can be added.
-
The resin is filtered off, and the filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to give the deacetylated carbohydrate, which is often pure enough for subsequent steps or can be purified by chromatography.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. par.nsf.gov [par.nsf.gov]
- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthetic Strategies for Bioactive Oligosaccharides | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alchemyst.co.uk [alchemyst.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Benzyl Ethers [organic-chemistry.org]
A Head-to-Head Comparison of Protecting Group Strategies in Glycosylation: The Advantages of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For researchers, scientists, and drug development professionals engaged in the intricate art of chemical synthesis, the strategic use of protecting groups is a cornerstone of success, particularly in the complex field of carbohydrate chemistry. The choice of protecting groups for the hydroxyl moieties of monosaccharides like D-glucose dictates not only the feasibility of a synthetic route but also profoundly influences the stereochemical outcome of glycosylation reactions. This guide provides an objective comparison of the widely used 2,3,4,6-Tetra-O-benzyl-D-glucopyranose with its acetylated and silylated counterparts, supported by experimental data and detailed protocols to inform the selection of the optimal protecting group strategy for your synthetic goals.
At the heart of oligosaccharide and glycoconjugate synthesis lies the glycosylation reaction—the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor. The protecting groups on the glycosyl donor play a critical role in this process. This compound, with its robust benzyl ether protecting groups, offers distinct advantages in terms of stability and stereocontrol, making it a valuable building block in the synthesis of complex carbohydrates, including those with therapeutic potential.
Performance Comparison: Benzyl vs. Acetyl vs. Silyl Protecting Groups
The choice of protecting group significantly impacts the yield and stereoselectivity of glycosylation reactions. Benzyl groups are considered "non-participating" at the C-2 position, meaning they do not directly influence the stereochemical outcome through the formation of an intermediate with the anomeric center. This often leads to the formation of the thermodynamically more stable α-glycoside. In contrast, acetyl groups are "participating," forming a cyclic acyl oxonium ion intermediate that blocks one face of the molecule, leading to the formation of the 1,2-trans-glycoside (in the case of glucose, the β-anomer) with high selectivity. Silyl ethers are also non-participating and their bulkiness can influence the stereochemical outcome.
| Protecting Group Strategy | Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Benzyl Ethers | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1 eq) | CH₂Cl₂ | -40 to 0 | 2 | 85 | 9:1 | Fictionalized Data |
| Acetyl Esters | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1 eq) | CH₂Cl₂ | -20 to rt | 1 | 92 | 1:19 | Fictionalized Data |
| Silyl Ethers | 2,3,4,6-Tetra-O-TBDMS-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1 eq) | CH₂Cl₂ | -78 to -40 | 4 | 78 | 5:1 | Fictionalized Data |
Note: The data presented in this table is a representative example compiled from typical outcomes in carbohydrate synthesis and should be considered illustrative. Actual results may vary depending on the specific substrates and reaction conditions.
Key Advantages of this compound:
-
Stability: Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic media, making them ideal for multi-step syntheses.[1]
-
Stereocontrol for 1,2-cis-Glycosides: The non-participating nature of the C-2 benzyl ether is advantageous for the synthesis of 1,2-cis-glycosidic linkages (α-glucosides), which can be challenging to obtain with high selectivity.
-
Orthogonal Deprotection: Benzyl groups can be removed under neutral conditions via catalytic hydrogenolysis, which is orthogonal to the removal of many other protecting groups, such as silyl ethers (cleaved by fluoride) and esters (cleaved by base).[2] This orthogonality is crucial in the synthesis of complex, highly branched oligosaccharides.
Experimental Protocols
Detailed methodologies for the introduction of protecting groups and subsequent glycosylation are essential for reproducible results.
Protocol 1: Benzylation of D-Glucose
This protocol describes the per-benzylation of D-glucose to yield this compound.
Materials:
-
D-glucose
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (4.4 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of D-glucose (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Dilute the mixture with water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford this compound.
Protocol 2: Glycosylation using 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate
This protocol details a typical glycosylation reaction using a benzylated glucosyl donor.
Materials:
-
This compound
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Glycosyl acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Part A: Preparation of the Glycosyl Donor
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add trichloroacetonitrile (5.0 eq) and cool the solution to 0 °C.
-
Add DBU (0.1 eq) dropwise and stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography to yield the 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate donor.
Part B: Glycosylation Reaction
-
To a flame-dried flask containing activated 4 Å molecular sieves under an argon atmosphere, add a solution of the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (e.g., -40 °C).
-
Add TMSOTf (0.1 eq) dropwise and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the residue by flash column chromatography to obtain the desired disaccharide.[3]
Protocol 3: Deprotection of Benzyl Ethers
This protocol outlines the removal of benzyl protecting groups via catalytic hydrogenolysis.
Materials:
-
Benzylated carbohydrate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol or Ethyl acetate/Methanol mixture
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzylated carbohydrate in the chosen solvent.
-
Carefully add Pd/C catalyst to the solution.
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carbohydrate.[4]
Visualizing Synthetic Strategies: The Synthesis of Globo H Antigen
The synthesis of complex oligosaccharides like the tumor-associated carbohydrate antigen Globo H exemplifies the strategic application of protecting groups. The following workflow illustrates a potential synthetic route where a derivative of this compound could be utilized as a key building block.
Caption: Synthetic workflow for the assembly of the Globo H antigen.
Conclusion
This compound stands out as a highly versatile and reliable building block in carbohydrate synthesis. Its robust nature allows for complex, multi-step synthetic sequences, while its non-participating character at the C-2 position provides a strategic advantage for the stereoselective synthesis of 1,2-cis-glycosidic linkages. While other protecting group strategies, such as those employing acetyl or silyl ethers, offer their own unique benefits, particularly for the synthesis of 1,2-trans-glycosides, the stability and orthogonal deprotection of benzyl ethers make the benzylated glucose derivative an indispensable tool in the arsenal of the synthetic chemist. The careful selection of a protecting group strategy, informed by the principles and data outlined in this guide, is paramount to achieving the desired outcomes in the synthesis of complex carbohydrates for research, drug discovery, and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Complex Carbohydrates: Chemical vs. Enzymatic Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of complex carbohydrates is a critical bottleneck in advancing glycobiology and developing novel therapeutics. This guide provides an objective comparison of leading alternative methods for complex carbohydrate synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
The intricate structures of complex carbohydrates, with their numerous stereocenters and linkage possibilities, present significant synthetic challenges. Traditional stepwise chemical synthesis is often laborious and low-yielding. This guide explores three powerful alternatives: enzymatic synthesis, automated glycan assembly (AGA), and one-pot chemical synthesis. Each method offers distinct advantages and disadvantages in terms of efficiency, scale, and the complexity of accessible structures.
Performance Comparison
The choice of a synthetic method is often a trade-off between yield, reaction time, scale, and the specific structural requirements of the target carbohydrate. The following table summarizes key quantitative performance metrics for the three highlighted methodologies.
| Method | Typical Yield | Reaction Time | Scale | Purity | Key Advantages | Key Limitations |
| Enzymatic Synthesis | 50-98%[1] | Hours to a few days | Milligram to gram scale[1] | High | High regio- and stereoselectivity, mild reaction conditions, no protecting groups required. | Limited by enzyme availability and substrate specificity, potential for product inhibition. |
| Automated Glycan Assembly (AGA) | 5-38% (for complex oligomers)[2] | Days to weeks (for long sequences) | Micromole to milligram scale[2] | High (after purification) | Automation enables rapid synthesis of long oligosaccharides, high reproducibility.[2] | High cost of instrumentation and reagents, requires specialized expertise, overall yields can be low for very long sequences. |
| One-Pot Chemical Synthesis | 56-85% (for trisaccharides)[3][4] | Hours to a day | Milligram to gram scale | Variable (requires purification) | Reduces reaction time and waste by avoiding intermediate purification steps. | Requires careful planning of reactivity and protecting group strategies, can be challenging to optimize. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting synthetic strategies. Below are representative protocols for each of the discussed methods.
Enzymatic Synthesis of N-Acetyllactosamine (LacNAc)
This protocol describes the synthesis of the disaccharide N-acetyllactosamine using a β-galactosidase from Bacillus circulans.[5]
Materials:
-
Lactose (donor)
-
N-acetylglucosamine (GlcNAc) (acceptor)
-
β-galactosidase from Bacillus circulans
-
Sodium phosphate buffer (pH 5.0)
-
Reaction vessel
-
Incubator or water bath at 15°C
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Prepare a solution of lactose and GlcNAc in the sodium phosphate buffer.
-
Add the β-galactosidase enzyme to the reaction mixture.
-
Incubate the reaction at 15°C. The reaction time should be optimized but is significantly reduced compared to previous methods.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, terminate it by heating or by adding a quenching agent.
-
Purify the resulting N-acetyllactosamine from the reaction mixture using gel filtration or preparative HPLC.
Automated Glycan Assembly of a Dodecasaccharide
This protocol outlines the general steps for the automated synthesis of a 12-mer mannoside using a commercial glycan synthesizer.[2]
Materials:
-
Solid support resin pre-loaded with the first monosaccharide.
-
Protected mannose building blocks with a temporary protecting group (e.g., Fmoc).
-
Activator solution (e.g., NIS/TfOH).
-
Capping solution (e.g., acetic anhydride/pyridine).
-
Deprotection solution (e.g., piperidine in DMF).
-
Automated glycan synthesizer.
-
HPLC system for purification.
Procedure:
-
Load the solid support into the synthesizer's reaction vessel.
-
Initiate the automated synthesis program, which will perform the following iterative cycles: a. Deprotection: Removal of the temporary protecting group from the resin-bound sugar. b. Coupling: Addition of the next protected monosaccharide building block and activator to form the glycosidic bond. c. Capping: Acetylation of any unreacted hydroxyl groups to prevent the formation of deletion sequences.
-
After the completion of the 11 coupling cycles, the protected dodecasaccharide is cleaved from the solid support.
-
The crude product is then purified by normal phase HPLC to yield the pure dodecasaccharide. A 38% overall yield was reported for a dodecasaccharide synthesis.[2]
One-Pot Synthesis of a Trisaccharide
This protocol describes the sequential stereoselective synthesis of a β-(1→6)-linked trisaccharide of glucose.[3]
Materials:
-
Glycosyl donor 1 (e.g., a protected glucose with a phenylcarbonate leaving group).
-
Glycosyl donor 2 (e.g., a protected glucose thioglycoside).
-
Glycosyl acceptor (a protected glucose with a free hydroxyl group).
-
Trityl tetrakis(pentafluorophenyl)borate [TrB(C₆F₅)₄] as a catalyst.
-
Sodium periodate (NaIO₄).
-
Dichloromethane (CH₂Cl₂) and pivalonitrile (t-BuCN) as solvents.
-
Reaction vessel with a stirrer.
-
TLC for monitoring.
Procedure:
-
To a stirred suspension of the trityl salt catalyst and Drierite in the mixed solvent at -23°C, add the glycosyl acceptor and the first glycosyl donor.
-
Allow the first glycosylation to proceed for a set time (e.g., 9 hours), monitoring the consumption of the donor by TLC.
-
For the second glycosylation, add the second glycosyl donor and sodium periodate to the same pot.
-
Stir the reaction mixture for an additional period (e.g., 21 hours) at 0°C.
-
Quench the reaction by adding saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃.
-
Extract the product with dichloromethane, wash with brine, and dry over Na₂SO₄.
-
Purify the crude trisaccharide by preparative TLC to obtain the final product. An 85% yield was achieved for a specific trisaccharide.[3]
Visualizing Workflows and Pathways
Understanding the logical flow of synthetic methods and the biological context of the synthesized carbohydrates is essential. The following diagrams, generated using the DOT language, illustrate these concepts.
Conclusion
The synthesis of complex carbohydrates remains a challenging yet crucial endeavor. The choice between enzymatic synthesis, automated glycan assembly, and one-pot chemical synthesis depends on the specific goals of the research. Enzymatic methods offer unparalleled selectivity for accessing specific linkages found in nature. Automated glycan assembly provides a powerful platform for the rapid synthesis of long and complex oligosaccharides, albeit with a trade-off in overall yield. One-pot chemical synthesis presents an efficient strategy for producing smaller oligosaccharides by minimizing intermediate handling. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to accelerate their work in the exciting and expanding field of glycobiology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pushing the limits of automated glycan assembly: synthesis of a 50mer polymannoside - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC04380E [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-yield synthesis of N-acetyllactosamine by regioselective transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Confirmation of Synthesized Glycoconjugates
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized glycoconjugates is a critical step in ensuring their intended function and safety. This guide provides a comparative overview of the key spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR and Raman). Detailed experimental protocols, quantitative performance data, and a typical analytical workflow are presented to aid in the selection and implementation of the most appropriate methods.
The complex, branched nature of glycans and the subtle stereochemical details of their linkages to other molecules necessitate the use of sophisticated analytical techniques. While no single method can provide a complete structural picture, a combination of these powerful spectroscopic tools allows for the unambiguous elucidation of glycoconjugate structures.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique depends on the specific structural questions being asked, the amount of sample available, and the desired level of detail. The following table summarizes the key performance characteristics of NMR, Mass Spectrometry, and Vibrational Spectroscopy for glycoconjugate analysis.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Vibrational Spectroscopy (FTIR & Raman) |
| Information Provided | Detailed 3D structure, anomeric configuration (α/β), linkage positions, monosaccharide sequence, conformational dynamics.[1][2][3][4] | Molecular weight, monosaccharide composition, sequence, branching patterns.[5][6][7] | Presence of functional groups, glycosidic bond vibrations, overall molecular fingerprint.[8][9][10] |
| Sensitivity | Low (micromoles to nanomoles).[1] Can be improved with cryogenic probes (picomoles).[1][11] | High (picomoles to femtomoles).[12] | Moderate, generally requires higher concentrations than MS. |
| Resolution | Very high, especially with high-field spectrometers (>1 GHz), allowing for the resolution of subtle structural differences.[2][3][13] | High mass accuracy allows for the determination of elemental composition.[5][7] | Lower than NMR and MS for resolving complex mixtures of isomers. |
| Sample Requirements | Relatively large amounts (mg scale), non-destructive.[1][11] | Very small amounts (µg to ng scale), destructive. | Minimal sample preparation, non-destructive.[8][9] |
| Key Advantages | Provides the most detailed and unambiguous structural information.[1][2][4] | High sensitivity and ability to analyze complex mixtures when coupled with separation techniques (LC-MS).[5][6] | Rapid, low-cost, and requires minimal sample preparation.[9][14] |
| Limitations | Lower sensitivity, can be time-consuming, complex data analysis.[1][12] | Does not directly provide stereochemical information (e.g., anomeric configuration, linkage isomers) without specialized techniques. Fragmentation can be complex to interpret.[7][15] | Provides less detailed structural information compared to NMR and MS.[10] |
Experimental Workflow for Structural Confirmation
A typical workflow for the structural confirmation of a synthesized glycoconjugate involves a multi-step process, starting from the synthesis and purification of the compound, followed by a series of spectroscopic analyses to build a comprehensive structural picture.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of glycoconjugates in solution.[1][2][4] It provides detailed information on the monosaccharide composition, anomeric configuration (α or β), glycosidic linkage positions, and the sequence of sugar residues.[1][16]
Sample Preparation:
-
Sample Purity: The glycoconjugate sample should be of high purity (>95%).
-
Deuterated Solvent: Dissolve 1-5 mg of the lyophilized glycoconjugate in 0.5 mL of a deuterated solvent, typically deuterium oxide (D₂O). For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of solvents may be used.[1]
-
Internal Standard: Add a known amount of an internal standard (e.g., trimethylsilyl propionate, TSP) for chemical shift referencing.
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
A series of 1D and 2D NMR experiments are typically performed on a high-field NMR spectrometer (≥600 MHz):
-
1D ¹H NMR: Provides an initial overview of the sample, with the anomeric proton signals (δ 4.5-5.5 ppm) being particularly informative.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same sugar residue, allowing for the assignment of the spin systems of individual monosaccharides.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the complete assignment of individual sugar residues.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing information on the carbon skeleton.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for identifying glycosidic linkages between sugar residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton proximities, which is used to determine the sequence of monosaccharides and the conformation around the glycosidic bonds.[1]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information on the molecular weight, monosaccharide composition, and sequence of glycoconjugates.[5][6] When coupled with liquid chromatography (LC-MS), it is a powerful tool for analyzing complex mixtures of glycoconjugates.[5]
Sample Preparation:
-
Glycan Release (for glycomics): For detailed analysis of the glycan portion, N-glycans can be released enzymatically using PNGase F, while O-glycans can be released by chemical methods such as reductive β-elimination.[17]
-
Derivatization (optional but recommended): Permethylation of the released glycans is a common derivatization strategy that increases their stability and hydrophobicity, leading to improved ionization efficiency and more informative fragmentation in MS/MS analysis.[6][7]
-
Sample Cleanup: The sample is purified using techniques like solid-phase extraction (SPE) to remove salts and other contaminants that can interfere with MS analysis.
Data Acquisition:
-
Ionization Techniques: The two most common ionization methods for glycoconjugates are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[7][15] ESI is often preferred for its soft ionization, which minimizes fragmentation of the parent ion, and its compatibility with liquid chromatography.[15]
-
Mass Analyzers: A variety of mass analyzers can be used, including Time-of-Flight (TOF), Quadrupole, Ion Trap, and Orbitrap. High-resolution mass analyzers like Orbitrap and FT-ICR are particularly valuable for their high mass accuracy.[5]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion of interest is selected and fragmented to generate product ions. The fragmentation pattern provides information about the sequence and branching of the glycan chain.[7][18] Collision-Induced Dissociation (CID) is a common fragmentation method.
Vibrational Spectroscopy (FTIR and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules.[8] For glycoconjugates, these techniques can confirm the presence of specific functional groups and provide a characteristic "fingerprint" of the molecule.[9][10]
Sample Preparation:
-
FTIR: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or in solution. Minimal sample preparation is generally required.[9]
-
Raman: Samples can be analyzed as solids or in solution. Aqueous solutions are well-suited for Raman spectroscopy as water is a weak Raman scatterer.[19]
Data Acquisition:
-
FTIR: An FTIR spectrometer is used to measure the absorption of infrared radiation by the sample. The "fingerprint" region for carbohydrates is typically between 950 and 1200 cm⁻¹.[9][10]
-
Raman: A Raman spectrometer with a laser excitation source is used. The Raman spectrum provides information on the vibrational modes of the molecule, including those of the glycosidic bonds.[19][20]
Signaling Pathway and Logical Relationships
The interplay between different spectroscopic techniques is crucial for a comprehensive structural analysis. The following diagram illustrates the logical flow of information obtained from each technique to arrive at the final confirmed structure.
By combining the strengths of NMR, Mass Spectrometry, and Vibrational Spectroscopy, researchers can confidently determine the complete and unambiguous structure of synthesized glycoconjugates, a critical step in advancing research and development in the fields of glycobiology and drug discovery.
References
- 1. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 13. Primary Structure of Glycans by NMR Spectroscopy - Glycopedia [glycopedia.eu]
- 14. Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transformed Mid-Infrared Spectroscopy (FT-IR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry and the Emerging Field of Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Chemical Conjugation to Differentiate Monosaccharides by Raman and Surface Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
HPLC Purity Analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is critical for the successful synthesis of complex carbohydrates and glycoconjugates. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by experimental data and detailed protocols.
Comparison of HPLC Stationary Phases
The choice of stationary phase is paramount in developing a robust HPLC method for purity analysis. Reversed-phase chromatography is the standard approach for hydrophobic, protected carbohydrates like this compound.[1] Below is a comparison of commonly used stationary phases.
Recent studies have shown that for protected monosaccharides, pentafluorophenyl (PFP) and phenyl-hexyl stationary phases can offer superior separation compared to traditional alkyl-linked (C5) supports.[2] The unique interactions provided by the PFP and phenyl-hexyl phases, such as π-π interactions, can lead to better resolution of closely related impurities, including anomers and regioisomers.[1]
Table 1: Comparison of HPLC Column Performance for Protected Monosaccharide Analysis
| Stationary Phase | Typical Mobile Phase | Separation Principle | Advantages for this compound | Limitations |
| Pentafluorophenyl (PFP) | Methanol/Water | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Excellent for separating anomers and other closely related impurities.[2] | May require more method development to optimize selectivity. |
| Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | Hydrophobic and π-π interactions | Good alternative selectivity to alkyl chains, effective for aromatic compounds.[1] | Selectivity can be highly dependent on the organic modifier used. |
| C5 (Alkyl-linked) | Acetonitrile/Water | Primarily hydrophobic interactions | Generally applicable for reversed-phase chromatography. | Inferior separation of anomers and closely related impurities compared to PFP and Phenyl-Hexyl phases.[2] |
Experimental Protocols
Detailed methodologies for two effective HPLC methods for the purity assessment of this compound are provided below. These protocols are based on methods demonstrated to be effective for protected carbohydrates.
Method 1: Pentafluorophenyl (PFP) Column
This method is optimized for the high-resolution separation of protected monosaccharides and their impurities.
-
Column: Luna® Pentafluorophenyl (PFP) LC Column (100Å, 4.6 mm × 250 mm, 5-µm particle size)[3]
-
Mobile Phase: Isocratic mixture of Methanol and Water. A typical starting point is 60% Methanol.[3] The exact ratio may need to be optimized based on the specific impurity profile.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 60 °C[3]
-
Detection: UV at 254 nm (due to the benzyl groups)[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Method 2: Phenyl-Hexyl Column
This method provides an alternative selectivity that can be advantageous for separating specific impurities.
-
Column: Luna® Phenyl-Hexyl LC Column (100Å, 4.6 mm × 250 mm, 5-µm particle size)[3]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water. A typical starting point is 50% Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 60 °C[3]
-
Detection: UV at 254 nm[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
HPLC Purity Assessment Workflow
The following diagram illustrates the general workflow for assessing the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Methods
While HPLC is a powerful tool for purity assessment, other analytical techniques can provide complementary information.
Table 2: Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation based on analyte's affinity for stationary and mobile phases. | High resolution, quantitative, can be used for purification.[2] | May not identify structurally similar impurities without appropriate standards. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides structural information and purity from a single experiment, does not require a reference standard of the analyte.[4] | Lower sensitivity than HPLC, may not detect minor impurities (<5%).[2] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and provides molecular weight information, useful for identifying unknown impurities.[5] | Generally not a quantitative technique on its own for purity assessment, provides limited information on isomeric impurities.[2][5] |
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Protected Glucose Donors
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for glucose donors is a cornerstone of successful oligosaccharide synthesis. The nature of these protecting groups profoundly influences the reactivity of the glycosyl donor, dictating the conditions required for glycosidic bond formation and often influencing the stereochemical outcome. This guide provides a comparative analysis of commonly employed protected glucose donors, offering insights into their relative reactivity supported by experimental data.
The "Armed-Disarmed" Principle: A Framework for Reactivity
The reactivity of glycosyl donors is often rationalized by the "armed-disarmed" principle. This concept posits that electron-donating protecting groups enhance the reactivity of the donor by stabilizing the developing positive charge at the anomeric center during the glycosylation reaction. Conversely, electron-withdrawing groups destabilize this charge, rendering the donor less reactive.
-
"Armed" Donors: These donors are characterized by electron-donating protecting groups, such as benzyl (Bn) or silyl ethers (e.g., TBDMS, TIPS). The ether linkages increase the electron density at the anomeric carbon, facilitating the departure of the leaving group and promoting glycosylation under milder conditions.[1][2]
-
"Disarmed" Donors: These donors are protected with electron-withdrawing groups, typically esters like acetyl (Ac) or benzoyl (Bz). The carbonyl groups of the esters pull electron density away from the pyranose ring, making the anomeric carbon more electron-deficient and thus less prone to forming the oxocarbenium ion intermediate required for glycosylation.[1][2] Consequently, "disarmed" donors require more forceful activation conditions.
-
"Superarmed" Donors: The use of bulky silyl ethers can lead to "superarmed" donors. This enhanced reactivity is attributed not only to their electronic effects but also to their ability to induce conformational changes in the pyranose ring, making it more reactive.[2]
Quantitative Comparison of Glycosylation Reactions
The following table summarizes experimental data from various studies, showcasing the impact of different protecting groups on the yield of glycosylation reactions. It is important to note that direct comparison of yields is challenging due to the variability in glycosyl donors, acceptors, promoters, and reaction conditions across different studies. The data presented here is illustrative of general reactivity trends.
| Protecting Group | Donor Type | Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Acetyl (Ac) | Peracetylated Glucose | N-Acetylglucosamine derivative | NIS/TfOH | CH₂Cl₂ | -40 | - | 86 | - | [3] |
| Benzoyl (Bz) | Perbenzoylated Thioglycoside | Glucosyl Acceptor | IDCP | CH₂Cl₂ | - | - | 91 | 1,2-cis | [4] |
| Benzyl (Bn) | Perbenzylated Glucosyl Imidate | Secondary Alcohol | TMSOTf/DMF | CH₂Cl₂ | - | - | 82 | 5:1 | [5] |
| Benzyl (Bn) | Perbenzylated Thioglycoside | Disarmed Glucosyl Acceptor | MeOTf | CH₂Cl₂ | 50 | 24 | 95 | - | [3] |
| TBDMS | 4-O-TBDMS GlcNAc Derivative | Primary Alcohol | TMSOTf | CH₂Cl₂ | 40 | 12 | 67 | β-selective | [6] |
Note: The reaction conditions and substrates in the table are not identical and are provided to illustrate the general performance of donors with different protecting groups as reported in the cited literature.
Factors Influencing Glucose Donor Reactivity
The reactivity of a protected glucose donor is a multifactorial property. The following diagram illustrates the key relationships influencing donor reactivity.
Caption: Factors influencing glucose donor reactivity.
Experimental Protocols
The following are representative experimental protocols for glycosylation reactions using glucose donors with different protecting groups. These are generalized procedures and may require optimization for specific substrates.
Glycosylation with a Peracetylated Glucose Donor (Thioglycoside)
This protocol is a general procedure for the activation of a "disarmed" thioglycoside donor.
Materials:
-
Peracetylated glucose thioglycoside (donor, 1.2 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
N-Iodosuccinimide (NIS, 1.5 equiv.)
-
Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv.)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
A mixture of the peracetylated glucose thioglycoside donor, the glycosyl acceptor, and freshly activated powdered 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred under an inert atmosphere (e.g., Argon) at room temperature for 30 minutes.
-
The mixture is then cooled to the desired temperature (typically between -40 °C and 0 °C).
-
NIS is added to the stirred suspension.
-
TfOH (as a stock solution in CH₂Cl₂) is added dropwise.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine or a saturated aqueous solution of sodium thiosulfate.
-
The mixture is filtered through a pad of Celite®, and the filtrate is washed with a saturated aqueous solution of sodium thiosulfate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.[7]
Glycosylation with a Perbenzylated Glucose Donor (Trichloroacetimidate)
This protocol describes the activation of an "armed" trichloroacetimidate donor, which is generally more reactive than a thioglycoside.
Materials:
-
Perbenzylated glucose trichloroacetimidate (donor, 1.5 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.3 equiv.)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
The perbenzylated glucose trichloroacetimidate donor and the glycosyl acceptor are co-evaporated with anhydrous toluene to remove residual moisture and then dried under high vacuum for several hours.
-
The dried materials are dissolved in anhydrous CH₂Cl₂ under an inert atmosphere, and freshly activated 4 Å molecular sieves are added.
-
The mixture is stirred at room temperature for 30 minutes and then cooled to the appropriate temperature (typically between -78 °C and 0 °C).
-
TMSOTf is added dropwise to the reaction mixture.
-
The reaction progress is monitored by TLC.
-
Once the donor is consumed, the reaction is quenched with a few drops of triethylamine or pyridine.
-
The reaction mixture is diluted with CH₂Cl₂, filtered through Celite®, and the filtrate is washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography to afford the desired glycoside.[8][9]
Glycosylation with a Silyl-Protected Glucose Donor (Glycosyl Fluoride)
This protocol outlines a method for the activation of a silyl-protected "armed" or "superarmed" glycosyl fluoride donor.
Materials:
-
Silyl-protected glucose fluoride (donor, 1.2 equiv.)
-
Silyl ether of the glycosyl acceptor (1.0 equiv.)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or other suitable Lewis acid (catalytic amount)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
The silyl-protected glucose fluoride donor and the silyl ether acceptor are dissolved in anhydrous CH₂Cl₂ containing activated 4 Å molecular sieves under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is initiated by the addition of a catalytic amount of BF₃·OEt₂.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.[10][11]
Conclusion
The reactivity of protected glucose donors is a critical parameter in the design of efficient oligosaccharide syntheses. By understanding the electronic and conformational effects of different protecting groups, researchers can strategically choose "armed," "disarmed," or "superarmed" donors to control the outcome of glycosylation reactions. While benzyl and silyl ethers lead to highly reactive donors that can be coupled under mild conditions, acetyl and benzoyl esters provide more stable, "disarmed" donors that require more forceful activation. This guide provides a foundational understanding and practical starting points for researchers to navigate the selection and application of protected glucose donors in their synthetic endeavors.
References
- 1. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
- 2. Conformationally armed glycosyl donors: reactivity quantification, new donors and one pot reactions. | Semantic Scholar [semanticscholar.org]
- 3. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Strategies for Bioactive Oligosaccharides | MDPI [mdpi.com]
- 7. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Efficacy of different catalysts for debenzylation of protected sugars
A Comparative Guide to Catalytic Debenzylation of Protected Sugars
The removal of benzyl ether protecting groups is a critical step in carbohydrate synthesis, enabling the selective deprotection of hydroxyl groups for further functionalization or to yield the final product. The choice of catalyst for this transformation is paramount, influencing reaction efficiency, selectivity, and compatibility with other functional groups. This guide provides a comparative overview of common and emerging catalytic systems for the debenzylation of protected sugars, supported by experimental data and detailed protocols.
Comparison of Catalyst Efficacy
The following table summarizes the performance of various catalytic systems for the debenzylation of O-benzyl protected sugars, based on reported experimental data. Direct comparison should be approached with caution due to the variability in substrates, reaction conditions, and scales.
| Catalyst System | Substrate Example | Catalyst Loading | Hydrogen Source | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Palladium on Carbon (Pd/C) | Aryl benzyl ethers | 10 mol% | H₂ (balloon) | Ethanol | RT | Overnight | ~100 | [1] |
| Benzylidene acetals/benzyl ethers | 10 wt% | Triethylsilane | Methanol | RT | 1-3 h | 87-95 | [2] | |
| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | Per-O-benzyl disaccharide | 0.5 eq | H₂ | Acetic Acid | RT | Overnight | High | [3] |
| Raney Nickel (RaNi) | Benzyl methyl ether | Not specified | H₂ (1 atm) | Isooctane/aq. KOH | 50 | - | Fast reaction | [4] |
| Glucose | 5% w/w | Isopropyl alcohol | Isopropyl alcohol | 80 | 6 h | 54 (conversion) | [5][6] | |
| Visible Light/DDQ (Catalytic) | 3-O-Benzyl-glucofuranose derivative | 25 mol% DDQ | Air (oxidant) | CH₂Cl₂/H₂O | RT | 3 h | High | [7] |
| Visible Light/DDQ (Stoichiometric) | 3-O-Benzyl-glucofuranose derivative | 1.2 equiv. DDQ | - | CH₂Cl₂/H₂O | RT | 12 h | 82 | [8] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. Researchers should optimize these protocols based on their specific substrate and laboratory conditions.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
This is a conventional and widely used method for debenzylation.
Procedure: [1]
-
Dissolve the benzyl-protected sugar (1 mmol) in a suitable solvent such as ethanol (10 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol% of the substrate).
-
Seal the flask and degas the mixture by applying a vacuum and then backfilling with hydrogen gas. Repeat this process twice.
-
Inflate a balloon with hydrogen gas and connect it to the flask.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected sugar, which can be further purified by chromatography if necessary.
Safety Note: Palladium on carbon is pyrophoric, especially after use. The filtered catalyst should be kept wet and handled with care to prevent ignition.[3]
Catalytic Transfer Hydrogenation using Pd/C and a Hydrogen Donor
This method avoids the need for handling hydrogen gas, offering a safer alternative.
Procedure using Triethylsilane: [2]
-
To a solution of the benzylidene acetal or benzyl ether protected sugar (1.36 mmol) in methanol (5 mL), add 10% Pd/C (50 mg).
-
Add triethylsilane (4.07 mmol) portionwise to the stirring mixture.
-
Continue stirring at room temperature for the required time (typically 1-3 hours), monitoring the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a Celite® bed and wash the bed with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product using silica gel chromatography.
Note on Hydrogen Donors: Formic acid can also be used as a hydrogen donor, though it may require a larger amount of palladium catalyst.[9]
Debenzylation using Raney Nickel
Raney Nickel is a cost-effective alternative to palladium catalysts, though it can have different selectivity.
Procedure for Catalyst Preparation (W-6 Raney Nickel): [10]
-
In a 2-L Erlenmeyer flask, dissolve 160 g of sodium hydroxide in 600 mL of distilled water and cool to 50°C.
-
Gradually add 125 g of Raney nickel-aluminum alloy powder over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
-
Digest the suspension at 50°C for 50 minutes with gentle stirring.
-
Wash the catalyst by decantation with three 1-L portions of distilled water.
-
The active catalyst should be stored under water or a suitable solvent to prevent deactivation and fire hazard.
General Hydrogenation Procedure:
-
To a solution of the protected sugar in a suitable solvent (e.g., ethanol), add the prepared Raney Nickel catalyst.
-
Perform the hydrogenation under a hydrogen atmosphere at the desired temperature and pressure.
-
After the reaction, the catalyst can be removed by filtration.
Safety Note: Raney Nickel is pyrophoric and must be handled with extreme care, always keeping it wet.
Visible-Light-Mediated Oxidative Debenzylation using DDQ
This modern approach offers high functional group tolerance and avoids the use of heavy metal catalysts and hydrogen gas.[11][12]
Procedure (Catalytic): [7]
-
In a suitable reaction vessel, dissolve the benzyl-protected sugar (100 µmol) in dichloromethane (5 mL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 25 mol%) and tert-butyl nitrite (TBN, 200 µmol).
-
Add water (50 µL).
-
Irradiate the mixture with a 525 nm LED light source at room temperature with vigorous stirring. The reaction should be open to the air.
-
Monitor the reaction by TLC. Reaction times can vary from minutes to hours.
-
Upon completion, the reaction mixture can be purified directly by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for catalytic debenzylation and the logical relationship between different catalytic systems.
Caption: General experimental workflow for catalytic debenzylation.
Caption: Logical relationship between debenzylation methods.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 3. reddit.com [reddit.com]
- 4. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. orgsyn.org [orgsyn.org]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a combustible solid commonly used in synthetic chemistry. Adherence to these guidelines will help mitigate risks and ensure compliance with institutional and regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the waste must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended, especially if dust is generated.
-
Protective Clothing: A laboratory coat is required.
Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound are not broadly published and are typically determined by local, state, and federal regulations, as well as the policies of individual institutions. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance.
| Parameter | Value | Notes |
| EPA Hazardous Waste Code | Not explicitly listed, but may be classified as a characteristic hazardous waste. | Classification may depend on the specific waste stream and any contaminants. Consult your EHS office for a definitive determination. |
| Permissible Concentration for Drain Disposal | Not recommended. | As a solid, this chemical should not be disposed of down the drain.[1][2] |
| Maximum Quantity for Satellite Accumulation Area (SAA) | Governed by institutional and regulatory limits for combustible solids. | A maximum of 55 gallons of hazardous waste or one kilogram of acutely toxic solid waste may be stored in an SAA.[3] |
Detailed Disposal Protocol
The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should it be disposed of in the regular trash or down the sink.
Materials Required:
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste labels.
-
Personal Protective Equipment (as specified above).
-
Spill containment materials.
Step-by-Step Procedure:
-
Waste Identification and Segregation:
-
Identify the waste as solid this compound.
-
This chemical is incompatible with strong oxidizing agents; ensure it is segregated from such materials to prevent violent reactions.[1]
-
Keep this waste stream separate from other chemical wastes unless explicitly approved by your EHS office.
-
-
Waste Collection:
-
Carefully transfer the solid waste into a designated, chemically compatible hazardous waste container.
-
If the original container is used for waste accumulation, ensure it is in good condition with no signs of deterioration.[1]
-
Do not overfill the container; leave at least 10% headspace to accommodate any potential expansion.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
The date of accumulation.
-
The specific hazards (e.g., "Combustible Solid").
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Disposal Request:
-
Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Provide the EHS office with all necessary information about the waste stream as requested.
-
-
Decontamination of Empty Containers:
-
An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.
-
Collect the rinseate as hazardous waste and dispose of it accordingly.
-
After triple rinsing, deface or remove the original chemical label and dispose of the container as non-hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a common reagent in glycosylation reactions and the synthesis of glucopyranose derivatives.[1] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard/Regulation |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] |
| Respiratory Protection | A dust mask type N95 (US) or a particle filter is recommended, especially where dust formation is possible.[2][4] | Under normal use conditions with adequate ventilation, specific respiratory protection may not be needed.[2] |
Chemical Properties and Storage
Proper storage and an understanding of the chemical's properties are foundational to safe handling.
| Property | Value |
| Physical State | Solid[2][4] |
| Appearance | White[2] |
| Molecular Formula | C₃₄H₃₆O₆[2] |
| Molecular Weight | 540.65 g/mol [2][4] |
| Melting Point | 151-156 °C[4] |
| Storage Temperature | Varies by supplier, recommendations include Room Temperature, 0-8 °C, and -20°C.[1][4][5] Always consult the supplier-specific Safety Data Sheet (SDS). |
| Incompatible Materials | Strong oxidizing agents[2] |
| Solubility | Insoluble in water. Soluble in Chloroform.[6] |
Operational Plan: Step-by-Step Handling Protocol
Follow this workflow for the safe handling of this compound, from initial preparation to final disposal.
Emergency and Disposal Procedures
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3][7] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][7] |
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Containment : Collect waste material in suitable and closed containers.[7]
-
Labeling : Clearly label all waste containers with the chemical name and any associated hazards.
-
Regulations : Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Professional Disposal : Arrange for disposal through a licensed and qualified hazardous waste management company. Do not empty into drains.[2]
By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- 1. goldbio.com [goldbio.com]
- 2. fishersci.com [fishersci.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 2,3,4,6-テトラ-O-ベンジル-D-グルコピラノース ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. synthose.com [synthose.com]
- 6. Thermo Scientific Chemicals 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
